molecular formula C6H3ClFNO2 B2613925 4-Chloro-5-fluoronicotinic acid CAS No. 860296-20-4

4-Chloro-5-fluoronicotinic acid

Cat. No.: B2613925
CAS No.: 860296-20-4
M. Wt: 175.54
InChI Key: SDRWXOCHMBWAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluoronicotinic acid is a useful research compound. Its molecular formula is C6H3ClFNO2 and its molecular weight is 175.54. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-fluoronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-fluoronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-fluoropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-3(6(10)11)1-9-2-4(5)8/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRWXOCHMBWAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-5-fluoronicotinic Acid: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-5-fluoronicotinic acid (CAS: 860296-20-4) is a highly functionalized, electron-deficient heteroaromatic building block widely utilized in medicinal chemistry and agrochemical development. The strategic placement of halogens on a nicotinic acid scaffold is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. This whitepaper details the physicochemical profile, structural reactivity, and validated experimental protocols for integrating 4-chloro-5-fluoronicotinic acid into complex synthetic pipelines.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of this compound is critical for predicting its behavior in solution, its chromatographic retention, and its reactivity profile[1].

PropertyValue
CAS Number 860296-20-4
Molecular Formula C₆H₃ClFNO₂
Molecular Weight 175.54 g/mol
Melting Point 152 °C (decomp)
Boiling Point 287.4 ± 35.0 °C (Predicted)
Density 1.576 ± 0.06 g/cm³
pKa 0.39 ± 0.25
Topological Polar Surface Area (TPSA) 50.19 Ų

Data sourced from Echemi[1] and ChemScene[2] predictive and experimental databases.

Structural Reactivity & Mechanistic Insights

The reactivity of 4-chloro-5-fluoronicotinic acid is strictly governed by the synergistic electron-withdrawing effects of its substituents, creating a highly electrophilic core.

  • Nucleophilic Aromatic Substitution (SNAr) : The C4-chlorine bond is exceptionally labile. The pyridine nitrogen (para to C4) acts as a powerful electron sink, stabilizing the anionic Meisenheimer intermediate during substitution. This electrophilicity is further amplified by the inductive electron-withdrawing effects of the adjacent C5-fluorine and C3-carboxylic acid. Consequently, C4 readily undergoes SNAr with amines, thiols, and alkoxides under mild thermal conditions[3].

  • Carboxylic Acid Activation : The C3-carboxylic acid can be activated for standard amide bond formation (e.g., using HATU or EDCI). However, due to the extreme electron deficiency of the pyridine ring, the resulting amides can be susceptible to hydrolysis if subjected to harsh aqueous bases.

  • Palladium-Catalyzed Cross-Coupling : The C4-Cl bond can undergo oxidative addition with Pd(0) species, enabling Suzuki-Miyaura or Stille couplings to install aryl or alkyl groups. However, SNAr often outcompetes this pathway if nucleophilic bases or solvents are present.

Reactivity Core 4-Chloro-5-fluoronicotinic acid SNAr SNAr at C4 (Amine/Thiol Nucleophiles) Core->SNAr Highly Electrophilic C4 Amidation Amidation at C3 (Peptide Coupling) Core->Amidation COOH Activation CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Stille at C4) Core->CrossCoupling C-Cl Insertion

Fig 1. Core reactivity pathways of 4-chloro-5-fluoronicotinic acid.

Experimental Workflows & Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the displacement of the C4-chlorine with a primary or secondary amine to generate 4-amino-5-fluoronicotinic acid derivatives, a highly common transformation in kinase inhibitor synthesis[3].

Causality & Design Rationale:

  • Solvent Choice (DMF): N,N-Dimethylformamide is selected as a polar aprotic solvent to stabilize the highly polar transition state (Meisenheimer complex) intrinsic to the SNAr mechanism.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine acts as a sterically hindered, non-nucleophilic proton scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile, which would otherwise quench its reactivity.

  • Workup Logic (Acidification): Because the starting material and the product contain a highly acidic carboxylic acid (pKa ~0.39)[1], they exist as water-soluble carboxylate salts in the basic reaction mixture. Acidification to pH 3 is strictly required to protonate the carboxylate, inducing the precipitation of the neutral zwitterionic product.

Step-by-Step Methodology:

  • Reagent Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-5-fluoronicotinic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF to achieve a 0.2 M concentration.

  • Nucleophile Addition : Add the desired primary or secondary amine (1.2–1.5 equiv) followed by DIPEA (2.5 equiv). The excess base ensures complete neutralization of the generated HCl and deprotonation of the carboxylic acid.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere. Stir continuously for 4 to 12 hours.

  • Reaction Monitoring (Self-Validation) : Monitor the consumption of the starting material via LC-MS. The product will typically show a distinct mass shift (-Cl isotope pattern disappears, +Amine mass added).

  • Aqueous Workup & Acidification : Once complete, cool the mixture to room temperature. Dilute the mixture with ice-cold distilled water (3× the reaction volume). Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 3.0.

  • Isolation : Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water and a small volume of cold diethyl ether to remove residual DMF and unreacted amine traces.

  • Purification : Dry the solid in a vacuum oven at 50 °C overnight. If further purity is required, recrystallize from an ethanol/water gradient.

Workflow Step1 1. Reagent Preparation Substrate + Amine + DIPEA in DMF Step2 2. Thermal Activation Heat to 80°C for 4-12 h Step1->Step2 Step3 3. Reaction Monitoring LC-MS / TLC Analysis Step2->Step3 Step4 4. Aqueous Workup Precipitation via Acidification (pH 3.0) Step3->Step4 Step5 5. Isolation & Purification Filtration & Recrystallization Step4->Step5

Fig 2. Step-by-step experimental workflow for SNAr amination.

Protocol 2: Amide Coupling via Carboxylic Acid Activation

To functionalize the C3 position without triggering SNAr at C4, mild coupling conditions must be employed.

Step-by-Step Methodology:

  • Activation : Dissolve 4-chloro-5-fluoronicotinic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF at 0 °C.

  • Base Addition : Add DIPEA (3.0 equiv) and stir for 15 minutes to form the active OAt-ester intermediate.

  • Amine Coupling : Slowly add the coupling amine (1.1 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup : Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 0.5 M HCl (carefully, to avoid hydrolyzing the new amide), and brine. Dry over Na₂SO₄, filter, and concentrate for column chromatography.

References

Sources

4-Chloro-5-fluoronicotinic Acid: A Bifunctional Scaffold for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of halogenated heterocycles is paramount for modulating physicochemical properties and achieving target selectivity. As a Senior Application Scientist, I frequently leverage 4-Chloro-5-fluoronicotinic acid (4-C-5-FNA) as a high-value, bifunctional building block. This molecule provides an elegant solution for library generation: it offers a carboxylic acid for immediate amide coupling and an orthogonally reactive chlorinated position for late-stage functionalization[1]. This whitepaper explores the structural logic, synthetic methodologies, and field-proven protocols for integrating 4-C-5-FNA into targeted drug discovery workflows, particularly in the development of kinase inhibitors and PET imaging tracers[2].

Physicochemical Profiling & Structural Logic

Before deploying any building block in a synthetic campaign, it is critical to understand the causality behind its structural features. 4-C-5-FNA is not merely a random arrangement of atoms; it is a highly tuned pharmacophore.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Chloro-5-fluoropyridine-3-carboxylic acid
CAS Registry Number 860296-20-4[3]
Molecular Formula C6H3ClFNO2[3]
Molecular Weight 175.54 g/mol [3]
SMILES C1=C(C(=C(C=N1)F)Cl)C(=O)O[4]
Predicted pKa ~0.39 (Pyridine N) / ~3.5 (COOH)[3]
XLogP3 1.57[3]
The Causality of the Substitution Pattern
  • The C5-Fluorine (Metabolic & Physicochemical Modulator): The introduction of fluorine at the C5 position serves a dual purpose. Inductively, it lowers the pKa of the adjacent pyridine nitrogen, reducing the molecule's basicity. This is a critical design choice to mitigate hERG channel liabilities (cardiotoxicity) often associated with basic amines in drug candidates. Furthermore, the C–F bond increases the lipophilicity (logP) of the scaffold, enhancing membrane permeability and filling hydrophobic pockets within target active sites[2].

  • The C4-Chlorine (Orthogonal Reactive Handle): The chlorine atom acts as a highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Its reactivity is synergistically enhanced by the electron-withdrawing effects of both the para-pyridine nitrogen and the ortho-fluorine atom.

  • The C3-Carboxylic Acid (Vector for Extension): The carboxylic acid provides a straightforward vector for synthesizing amides or macrocycles, allowing rapid exploration of chemical space pointing toward the solvent-exposed regions of a protein target.

Orthogonal Functionalization Workflow

The true power of 4-C-5-FNA lies in its orthogonal reactivity. By carefully sequencing the reaction conditions, chemists can selectively modify the C3 and C4 positions without cross-reactivity.

G Core 4-Chloro-5-fluoronicotinic acid (Bifunctional Core) Amide Step 1: C3 Amidation (HATU / DIPEA) Core->Amide Primary Amine SNAr Step 2: C4 SNAr / Suzuki (Nucleophile / Pd-cat) Amide->SNAr Aniline / Boronic Acid Lib2 [18F]-PET Tracers (Diagnostics) Amide->Lib2 Radiolabeling Lib1 Kinase Inhibitor Library (Targeted Therapy) SNAr->Lib1 Optimization

Orthogonal functionalization workflow of 4-Chloro-5-fluoronicotinic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in checkpoints to confirm mechanistic progression.

Protocol A: C3-Carboxylic Acid Activation and Amidation

Objective: Synthesize a 4-chloro-5-fluoronicotinamide intermediate.

Causality Note: The electron-deficient nature of the fluoropyridine ring reduces the nucleophilicity of the carboxylate. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because it generates a highly reactive 7-aza-HOBt ester intermediate, driving the amidation forward even with sterically hindered amines.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask under inert argon atmosphere, dissolve 4-C-5-FNA (1.0 eq, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 3.0 mmol). Observation: The solution should remain clear.

  • Activation: Add HATU (1.2 eq, 1.2 mmol) in one portion at 0 °C. Stir for 15 minutes to allow the formation of the active ester.

  • Amine Coupling: Add the desired primary amine (1.1 eq, 1.1 mmol) dropwise. Warm the reaction to room temperature (25 °C) and stir for 2 hours.

  • Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, quench in 100 µL of 1:1 MeCN/H2O, and analyze via LC-MS. The reaction is self-validating when the starting material mass (m/z 174.0[M-H]-) is completely depleted. If unreacted acid remains, spike with 0.2 eq additional HATU.

  • Workup: Dilute with Ethyl Acetate (30 mL), wash with saturated aqueous NaHCO3 (2 x 15 mL) and brine (15 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Late-Stage SNAr Displacement of C4-Chlorine

Objective: Displace the C4-chlorine with an aniline derivative to construct a biaryl-amine pharmacophore.

Causality Note: The SNAr reaction proceeds via a Meisenheimer complex. The transition state is stabilized by the electron-withdrawing C5-fluorine and the para-nitrogen. Using a polar aprotic solvent (DMSO) accelerates the reaction by leaving the nucleophile unsolvated and highly reactive.

Step-by-Step Procedure:

  • Preparation: Dissolve the amide intermediate from Protocol A (1.0 eq, 0.5 mmol) in anhydrous DMSO (3.0 mL).

  • Nucleophile Addition: Add the target aniline (1.5 eq, 0.75 mmol) and Potassium Carbonate (K2CO3, 2.5 eq, 1.25 mmol).

  • Thermal Activation: Heat the reaction mixture to 90 °C using a heating block. Stir for 12 hours.

  • Validation Checkpoint (TLC/UV): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The product will typically exhibit a distinct UV absorbance shift (fluorescence under 254 nm) due to the extended conjugation of the newly formed biaryl-amine system.

  • Isolation: Cool to room temperature, pour into ice water (20 mL), and filter the resulting precipitate. Purify via flash column chromatography if necessary.

Applications in Drug Discovery

Kinase Inhibitor Design

Fluorinated pyridines are classic bioisosteres for benzene rings in kinase inhibitor design. The nitrogen atom acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region. The C5-fluorine provides a lipophilic contact that vectors into the hydrophobic pocket II, enhancing binding affinity and residence time.

G Kinase Target Kinase Active Site Hinge Hinge Region (NH Donor) Kinase->Hinge Pocket Hydrophobic Pocket II Kinase->Pocket Pyridine Pyridine Nitrogen (H-Bond Acceptor) Pyridine->Hinge Hydrogen Bond Fluorine C5-Fluorine (Lipophilic Contact) Fluorine->Pocket Van der Waals Substituent C4-Amine Substituent (Vector into Pocket) Substituent->Pocket Steric Fit

Pharmacophore mapping of the fluoropyridine core within a kinase active site.

PET Imaging Tracers

Beyond therapeutics, fluorinated nicotinic acid derivatives are heavily utilized in diagnostic imaging. The structural similarity of 4-C-5-FNA to endogenous niacin allows it to interact with specific receptors (like GPR109A). By substituting the stable fluorine with the[18F] isotope, researchers can synthesize highly effective Positron Emission Tomography (PET) tracers for monitoring neuroinflammation and glioblastoma progression[2].

References

  • 860296-20-4 (C6H3ClFNO2) - PubChemLite. Université du Luxembourg. Available at: [Link]

  • A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Recognition of small endogenous 3-HB and Niacin drug Detailed... ResearchGate. Available at:[Link]

Sources

Physicochemical Profiling and Thermal Behavior of 4-Chloro-5-fluoronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 4-Chloro-5-fluoronicotinic acid (CAS: 860296-20-4) is a highly valued bifunctional heterocyclic building block. Widely utilized in the synthesis of advanced kinase inhibitors and targeted antibacterial agents, its integration into synthetic pipelines requires a rigorous understanding of its physicochemical limitations. Chief among these is its thermal instability, defined by a distinct decomposition melting point of 152 °C . This whitepaper provides an in-depth mechanistic analysis of this thermal threshold, a self-validating protocol for its measurement, and its broader implications in medicinal chemistry.

Quantitative Physicochemical Profile

The baseline physicochemical parameters of 4-chloro-5-fluoronicotinic acid highlight the extreme electron-deficient nature of its pyridine core. The data below summarizes its foundational metrics[1]:

ParameterValueAnalytical Context
CAS Registry Number 860296-20-4Standard chemical identifier[2]
Molecular Formula C6H3ClFNO2-
Molecular Weight 175.54 g/mol Exact Mass: 174.98[1]
Melting Point 152 °C (Decomposition) Crystallized from Acetone[1]
Predicted Boiling Point 287.4 ± 35.0 °CExtrapolated (Pre-decomposition)[1]
Density 1.576 ± 0.06 g/cm³High density due to dual halogenation[1]
pKa 0.39 ± 0.25Highly acidic carboxyl proton[1]
Topological Polar Surface Area 50.19 ŲRelevant for BBB penetration models[1]

Mechanistic Causality of the 152 °C Decomposition Threshold

Standard nicotinic acids generally exhibit high, stable melting points due to robust intermolecular hydrogen bonding that forms stable dimeric crystal lattices. However, 4-chloro-5-fluoronicotinic acid does not undergo a clean solid-to-liquid phase transition. Instead, it undergoes catastrophic thermal decomposition at 152 °C[1].

The Causality: This behavior is driven by the profound inductive electron-withdrawing effects (-I) of the highly electronegative halogens at the C4 (Chlorine) and C5 (Fluorine) positions. These substituents severely deplete the electron density of the already electron-deficient pyridine ring. When thermal energy is applied and the crystal lattice begins to break down at approximately 152 °C, the extreme electrophilicity of the ring lowers the activation energy required for the heterolytic cleavage of the C-C bond holding the carboxylate group.

Consequently, the molecule undergoes rapid thermal decarboxylation . The carboxyl group leaves as carbon dioxide (CO₂) gas, driven by the thermodynamic stability of the resulting fluorochloro-pyridine intermediate. Therefore, the 152 °C threshold is not merely a melting point, but a definitive chemical breakdown.

Self-Validating Protocol: Precision Thermal Analysis

To establish absolute trustworthiness in the 152 °C melting point, researchers must employ an orthogonal, self-validating thermal analysis system. A standard capillary apparatus is insufficient because it cannot mathematically distinguish between a thermodynamic melt and a chemical decomposition.

Step-by-Step Methodology

Step 1: Sample Preparation & Lattice Standardization Recrystallize the raw 4-chloro-5-fluoronicotinic acid from HPLC-grade acetone (1[1]). Acetone effectively solvates organic impurities while allowing the fluorinated pyridine to form a uniform crystal lattice upon cooling. Dry the purified crystals under vacuum at 40 °C for 12 hours to remove residual solvent, which would otherwise artificially depress the melting point.

Step 2: Visual Capillary Screening Load 2-3 mm of the dried sample into a glass capillary. Using a digital melting point apparatus, ramp the temperature at 1 °C/min starting from 140 °C. Observation: At approximately 152 °C, the solid will begin to liquefy concurrently with visible gas evolution (bubbling). This physical bubbling is the qualitative indicator of decarboxylation.

Step 3: Orthogonal Validation via DSC and TGA To mathematically validate the visual observation, subject a 5.0 mg sample to simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under a nitrogen atmosphere (50 mL/min flow rate, 10 °C/min heating ramp).

The Self-Validating Calculation: The loss of one molar equivalent of carbon dioxide (CO₂, 44.01 g/mol ) from the parent molecule (175.54 g/mol ) equates to a theoretical mass loss of 25.07% . Validation Criteria: If the TGA curve registers a ~25% step-down in mass precisely aligning with the sharp 152 °C endothermic peak on the DSC thermogram, the system self-validates. The event is definitively characterized as a decarboxylation-driven decomposition.

G cluster_0 Orthogonal Thermal Analysis A Sample Preparation (Acetone Recrystallization) B Capillary Apparatus (Ramp: 1°C/min) A->B C DSC Analysis (Endothermic Profiling) A->C D TGA Analysis (Mass Loss Tracking) A->D E Visual Phase Change + Gas Bubbling B->E F Sharp Endotherm at ~152 °C C->F G Simultaneous Mass Loss (~25.07% Decarboxylation) D->G H Validated Melting Point: 152 °C (Decomposition) E->H F->H G->H

Thermal Analysis & Validation Workflow for 4-Chloro-5-fluoronicotinic Acid

Synthetic Utility in Advanced Drug Development

Understanding the thermal limits of 4-chloro-5-fluoronicotinic acid is critical because it is heavily utilized in high-temperature reflux reactions during API synthesis. It serves as a foundational precursor for computational drug design, specifically in the creation of novel tubulin inhibitors and multi-cyclic kinase inhibitors (3[3]).

Reactivity Profile: The strategic placement of the halogens creates a highly reactive electrophilic center at the C4 position. The C4 chlorine is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr) by two synergistic factors:

  • The strong inductive withdrawal (-I) of the adjacent C5 fluorine.

  • The resonance stabilization (-M) provided by the para-positioned pyridine nitrogen, which acts as an electron sink to stabilize the anionic Meisenheimer intermediate during nucleophilic attack.

This predictable reactivity allows medicinal chemists to efficiently couple complex amines to the pyridine core. Furthermore, its exceptionally low pKa (0.39) ensures that the carboxylate moiety remains fully ionized at physiological pH, a critical pharmacokinetic parameter for optimizing the aqueous solubility and bioavailability of the resulting drug candidates[1].

References

  • Title: 4-chloro-5-fluoropyridine-3-carboxylic acid - Echemi Source: Echemi Chemical Database URL: 1

  • Title: 860296-20-4, 4-chloro-5-fluoropyridine-3-carboxylic acid Source: AccelaChemBio URL: 2

  • Title: 4,6-Dichloro-5-fluoropyridine-3-carboxylic Acid Supplier Source: Benchchem URL: 3

Sources

A Technical Guide to 4-Chloro-5-fluoronicotinic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, has become a cornerstone of modern drug design, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][2] 4-Chloro-5-fluoronicotinic acid emerges as a highly valuable heterocyclic building block, offering a unique combination of electronic properties, metabolic stability, and synthetic versatility. This guide provides a comprehensive overview of its applications, focusing on its role as a key scaffold in the development of targeted therapeutics, particularly in oncology. We will explore its synthesis, its incorporation into kinase inhibitors, and the underlying rationale for its use, supported by detailed protocols and mechanistic diagrams.

The Strategic Advantage of Halogenation in Drug Design

The presence of chlorine and fluorine on the nicotinic acid core is not incidental; it is a deliberate design choice to modulate several key drug-like properties.

The Synergistic Effects of Chlorine and Fluorine

Fluorine, with its high electronegativity and small atomic size, can significantly alter the pKa of nearby functional groups, enhance binding affinity through unique electrostatic interactions, and block sites of metabolic oxidation, thereby increasing a drug's half-life.[3] Chlorine, while also electronegative, offers greater polarizability and can serve as a key interaction point within protein binding pockets or as a reactive handle for further synthetic elaboration.[4]

The combination on the pyridine ring creates a distinct electronic profile:

  • Modulated Basicity: The electron-withdrawing nature of both halogens reduces the basicity of the pyridine nitrogen, which can prevent unwanted off-target interactions and improve cell permeability.

  • Enhanced Binding Potential: The chloro and fluoro substituents provide opportunities for halogen bonding and other non-covalent interactions with target proteins, potentially increasing binding affinity and selectivity.[5]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the C-Cl bond is also robust, making the aromatic core resistant to oxidative metabolism.[1]

Physicochemical Profile

A foundational understanding of the molecule's properties is critical for its application in drug discovery workflows.

PropertyValueSource/Method
IUPAC Name 4-Chloro-5-fluoropyridine-3-carboxylic acid-
Molecular Formula C₆H₃ClFNO₂-
Molecular Weight 175.55 g/mol -
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
LogP ~1.5 - 2.0Predicted
pKa (Carboxylic Acid) ~3.0 - 3.5Estimated

Synthetic Accessibility: A Gateway to Innovation

The utility of any chemical scaffold is directly tied to its synthetic accessibility. 4-Chloro-5-fluoronicotinic acid can be prepared through multi-step sequences, often starting from more heavily halogenated precursors.

General Synthetic Workflow

A common strategy involves the selective removal of a halogen from a tri-substituted pyridine ring, such as 2,6-dichloro-5-fluoronicotinic acid or its esters.[6] This selective de-chlorination highlights the differential reactivity of the halogen atoms on the pyridine core, providing a reliable route to the desired isomer.

G cluster_prep Scaffold Preparation cluster_deriv Derivatization for Medicinal Chemistry start 2,6-Dichloro-5-fluoronicotinate Ester reduct Selective Hydrogenation (e.g., H₂, Pd/C, base) start->reduct Catalytic Dechlorination at C6 hydrolysis Alkaline Hydrolysis (e.g., NaOH or LiOH) reduct->hydrolysis Ester Cleavage product 4-Chloro-5-fluoronicotinic Acid hydrolysis->product activation Acid Activation (e.g., SOCl₂, HATU) product->activation coupling Amide Bond Formation activation->coupling final Bioactive Amide Derivatives (e.g., Kinase Inhibitors) coupling->final amine Primary/Secondary Amine (R₁R₂NH) amine->coupling

Caption: General synthetic and derivatization workflow for 4-Chloro-5-fluoronicotinic acid.

Protocol: Synthesis via Selective Dechlorination

This protocol is a representative example based on established chemical principles for selective hydrogenation.[6]

Materials:

  • Methyl 2,6-dichloro-5-fluoronicotinate

  • Palladium on carbon (10 wt. %)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Hydrogen gas (H₂)

  • Diatomaceous earth

Procedure:

  • Selective Dechlorination: To a solution of methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in methanol, add triethylamine (1.2 eq) and 10% Pd/C catalyst (5 mol %).

  • The reaction vessel is purged with nitrogen, then placed under a hydrogen atmosphere (balloon or Parr shaker).

  • The mixture is stirred vigorously at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product is methyl 4-chloro-5-fluoronicotinate.

  • Hydrolysis: The crude ester is dissolved in a mixture of THF/water (1:1). Sodium hydroxide (1.5 eq) is added, and the reaction is stirred at room temperature for 4-6 hours.

  • Workup and Isolation: The reaction mixture is acidified to pH 2-3 with 1M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Chloro-5-fluoronicotinic acid as a solid.

Core Applications in Kinase Inhibitor Scaffolding

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[7][8] The 4-chloro-5-fluoronicotinic acid scaffold is exceptionally well-suited for constructing potent and selective kinase inhibitors.[9]

Rationale for Use in Kinase Inhibitors

The scaffold is typically derivatized at the carboxylic acid position to form an amide. This amide can then be linked to other fragments that occupy key regions of the ATP-binding pocket of a target kinase.

  • Hinge-Binding Mimicry: The pyridine nitrogen can form a crucial hydrogen bond with the "hinge" region of the kinase, a common anchoring interaction for many Type I and Type II inhibitors.

  • Vector for Exploration: The amide linkage provides a synthetically tractable vector to introduce substituents that can probe other regions of the binding site, such as the DFG motif or the solvent-front.[9]

  • Favorable Pharmacokinetics: The inherent metabolic stability imparted by the fluoro-chloro substitution pattern is highly desirable for developing orally bioavailable drugs.[2]

Case Study: Targeting the MAPK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is frequently hyperactivated in cancers driven by BRAF or RAS mutations.[10] Inhibiting the terminal kinase, ERK, is a promising strategy to overcome resistance to upstream inhibitors (e.g., RAF or MEK inhibitors). Derivatives of halogenated phenyl and pyridinyl scaffolds have been successfully employed in the discovery of ERK inhibitors like GDC-0994.[10]

G gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk activates ras RAS rtk->ras activates raf RAF ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates tf Transcription Factors (e.g., c-Myc, AP-1) erk->tf phosphorylates output Cell Proliferation, Survival, Angiogenesis tf->output promotes transcription inhibitor Derivative of 4-Chloro-5-fluoronicotinic acid inhibitor->erk INHIBITS

Caption: The MAPK/ERK signaling pathway and the point of intervention for an ERK inhibitor.

Experimental Protocols for Drug Discovery

The following protocols outline standard assays used to characterize inhibitors derived from the 4-chloro-5-fluoronicotinic acid scaffold.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This assay measures the ability of a compound to inhibit kinase activity by detecting the phosphorylation of a substrate.

Materials:

  • Target kinase (e.g., recombinant ERK2)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Terbium-labeled anti-phosphopeptide antibody

  • Assay buffer (e.g., TR-FRET dilution buffer)

  • Test compounds (dissolved in DMSO)

  • 384-well microplate

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO and dispense into the microplate.

  • Kinase/Substrate Addition: Prepare a solution of the kinase and the fluorescein-labeled substrate in assay buffer. Add this solution to the wells containing the test compounds.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Detection: Prepare a solution of the terbium-labeled antibody in TR-FRET buffer. Add this solution to all wells to stop the reaction and initiate the detection process. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 520 nm (fluorescein) and 495 nm (terbium).

  • Analysis: Calculate the emission ratio (520/495). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (MTT/XTT Assay)

This assay determines the effect of a compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line with a relevant genetic background (e.g., BRAF-mutant melanoma cells)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Reagent Addition: Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the reagent to a colored formazan product.

  • Signal Measurement: If using MTT, add the solubilization buffer to dissolve the formazan crystals. Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Analysis: Normalize the absorbance data to the vehicle control. Plot the percentage of cell viability against compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Future Perspectives

The 4-Chloro-5-fluoronicotinic acid scaffold remains a highly attractive starting point for the design of novel therapeutics. Its utility extends beyond kinase inhibitors to other target classes, such as GPCRs and anti-infective agents.[11][12] The continued development of novel synthetic methods will further expand the chemical space accessible from this versatile core. As our understanding of disease biology deepens, scaffolds like 4-chloro-5-fluoronicotinic acid, which offer a blend of stability, synthetic tractability, and tunable electronics, will be instrumental in the creation of the next generation of targeted medicines.

References

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]

  • Hassan, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Cushman, M., et al. (2021). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PMC. Available at: [Link]

  • Google Patents. (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
  • Cunico, W., et al. (2006). Antimalarial activity of 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tzakos, A. G., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC. Available at: [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. ResearchGate. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • Chen, C-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

  • ResearchGate. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. ResearchGate. Available at: [Link]

  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

  • Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
  • RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • Future Medicine. (2021). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. PMC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Recent advances and potential pharmacological activities of chalcones: A review. JOCPR. Available at: [Link]

  • MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]

Sources

Methodological & Application

Analytical Characterization of 4-Chloro-5-fluoronicotinic Acid: Orthogonal Methods for Purity and Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

4-Chloro-5-fluoronicotinic acid (CAS: 860296-20-4) is a highly specialized, polyfunctionalized pyridine derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. The presence of both chlorine and fluorine atoms on the electron-deficient pyridine ring, combined with a carboxylic acid moiety, presents unique analytical challenges.

During synthesis, the generation of closely related regioisomers (e.g., 5-chloro-4-fluoronicotinic acid) and des-halogenated impurities is common. Because these impurities share nearly identical molecular weights and hydrophobicities, standard analytical platform methods often fail to provide baseline resolution. This application note details an orthogonal, self-validating analytical strategy—combining Pentafluorophenyl (PFP) based chromatography with multi-nuclear NMR spectroscopy—to unequivocally characterize the purity and regiochemistry of 4-Chloro-5-fluoronicotinic acid.

Workflow A 4-Chloro-5-fluoronicotinic Acid (Batch Sample) B Chromatographic Profiling (PFP-HPLC-UV / LC-MS) A->B C Structural Elucidation (1H, 13C, 19F NMR) A->C D Functional Group ID (FT-IR Spectroscopy) A->D E Purity & Isomer Resolution B->E F Regiochemistry Confirmation C->F G Orthogonal Validation D->G H Comprehensive Analytical Certificate of Analysis (CoA) E->H F->H G->H

Fig 1. Orthogonal analytical workflow for 4-Chloro-5-fluoronicotinic acid characterization.

Physicochemical Profiling & Analytical Strategy

To design a robust analytical method, the physicochemical properties of the analyte must dictate the instrumental parameters.

Table 1: Physicochemical Properties of 4-Chloro-5-fluoronicotinic acid [1]

PropertyValueAnalytical Implication
Molecular Formula C₆H₃ClFNO₂Requires high-resolution mass spectrometry (HRMS) for exact mass confirmation.
Molecular Weight 175.54 g/mol Suitable for LC-MS (ESI-negative mode preferred due to acidic nature).
pKa (Predicted) ~0.39 (Pyridine N)Highly acidic mobile phases (pH ~2.0) are required to suppress ionization and prevent peak tailing.
XLogP3 1.57Moderate hydrophobicity; requires low starting organic modifier in reversed-phase HPLC.

Causality Insight: The electron-withdrawing effects of the halogens and the carboxylic acid drastically reduce the basicity of the pyridine nitrogen (pKa ~0.39)[1]. By utilizing a mobile phase buffered to pH 2.0 (e.g., 0.1% Trifluoroacetic acid), the carboxylic acid is fully protonated while the pyridine nitrogen remains neutral. This ensures the molecule partitions into the stationary phase as a single, neutral species, resulting in sharp, symmetrical chromatographic peaks.

Chromatographic Characterization (HPLC-UV & LC-MS)

Column Selection Causality

Standard C18 columns rely purely on hydrophobic partitioning, which is often insufficient to resolve halogenated positional isomers. To overcome this, a Pentafluorophenyl (PFP) stationary phase is employed[2]. The highly electronegative fluorine atoms on the PFP phase act as Lewis acids, engaging in dipole-dipole interactions, π−π stacking, and hydrogen bonding with the electron-deficient fluoropyridine ring[3]. This multimodal retention mechanism provides the orthogonal selectivity required to separate 4-chloro-5-fluoro from 5-chloro-4-fluoro isomers[4].

PFP_Mechanism A Stationary Phase (Pentafluorophenyl - PFP) C Dipole-Dipole Interactions (C-F bonds) A->C D π-π Stacking (Aromatic Rings) A->D E Hydrogen Bonding (Carboxylic Acid) A->E B Analyte (4-Chloro-5-fluoronicotinic acid) B->C B->D B->E

Fig 2. Multimodal retention mechanism of PFP stationary phases for halogenated pyridines.

Protocol 1: HPLC-UV Purity and System Suitability Test (SST)

This protocol is designed as a self-validating system. The SST ensures that the column chemistry is actively resolving halogenated isomers before sample analysis begins.

  • Instrumentation: UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Column: Agilent Poroshell 120 PFP, 2.7 µm, 3.0 × 150 mm (or equivalent Waters ACQUITY HSS PFP)[3],[2].

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Initial Mobile Phase (95% A / 5% B).

  • System Suitability: Inject a resolution mixture containing 4-Chloro-5-fluoronicotinic acid and a spiked standard of 5-fluoronicotinic acid. Ensure a resolution factor ( Rs​ ) > 2.0.

Table 2: Optimized HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
12.04060Linear
14.01090Column Wash
14.1955Re-equilibration
18.0955End

Structural Elucidation (Multi-nuclear NMR Spectroscopy)

While HPLC confirms chemical purity, multi-nuclear NMR ( 1 H, 13 C, 19 F) is mandatory to confirm the exact regiochemistry of the halogens.

Regiochemistry Causality (The Self-Validating Coupling System)

The structural integrity of 4-Chloro-5-fluoronicotinic acid is unequivocally established via 1 H- 19 F scalar coupling. In this specific molecule, the fluorine atom at C5 is ortho to the proton at C6. This spatial proximity results in a strong 3JHF​ scalar coupling (typically 8–12 Hz). Consequently, the H6 signal in the 1 H NMR spectrum will appear as a distinct doublet, and the F5 signal in the 19 F NMR spectrum will symmetrically mirror this splitting[5]. If the synthesis had yielded the incorrect 5-chloro-4-fluoro isomer, the fluorine at C4 would lack an adjacent proton, resulting in a singlet in the 19 F NMR spectrum. This distinct coupling pattern acts as an internal, self-validating proof of structure.

Protocol 2: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15-20 mg of the sample in 0.6 mL of DMSO- d6​ . (DMSO is required due to the high polarity of the carboxylic acid, which limits solubility in CDCl₃).

  • Internal Standards: Add 0.05% Tetramethylsilane (TMS) for 1 H/ 13 C referencing, and a trace amount of Fluorobenzene (or CFCl₃) for 19 F referencing.

  • Acquisition Parameters:

    • 1 H NMR (400 MHz): 16 scans, relaxation delay (D1) = 2.0 s.

    • 19 F NMR (376 MHz): 64 scans, D1 = 2.0 s. Ensure proton decoupling is turned off to observe the critical 3JHF​ splitting.

    • 13 C NMR (100 MHz): 1024 scans, D1 = 2.0 s, with 1 H decoupling.

Table 3: Expected NMR Chemical Shifts and Coupling Constants

NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant ( J )
1 H H2~8.80Singlet (or fine d) 4JHF​ < 2 Hz
1 H H6~8.95Doublet 3JHF​ ≈ 10 Hz
1 H -COOH~13.5Broad SingletN/A (Exchangeable)
19 F F5~ -125.0 to -127.0Doublet 3JFH​ ≈ 10 Hz[5]
13 C C5 (C-F)~155.0Doublet 1JCF​ ≈ 250 Hz

Vibrational Spectroscopy (FT-IR)

To finalize the characterization, Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to confirm the presence of key functional groups.

  • Sample Prep: Attenuated Total Reflection (ATR) mode using a diamond crystal; 32 scans at 4 cm⁻¹ resolution.

  • Diagnostic Bands:

    • ~1710 cm⁻¹: Strong, sharp peak corresponding to the C=O stretch of the carboxylic acid.

    • ~2500–3100 cm⁻¹: Broad band indicative of the O-H stretch (hydrogen-bonded in the solid state).

    • ~1050–1150 cm⁻¹: Strong C-F stretching vibration.

    • ~750 cm⁻¹: C-Cl stretching vibration.

References

  • Waters Corporation. "ACQUITY UPLC HSS PFP Columns". Waters Shop. URL:[Link][3]

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns". Agilent Application Notes. URL:[Link][2]

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC". Chromatography Online. URL:[Link][4]

  • ChemRxiv. "A 3-Fluoropyridine-Substituted Grubbs III Catalyst as a 19F NMR Probe for Chain Chelation in ROMP". URL:[Link][5]

Sources

Application Note: HPLC Method Development and Validation for 4-Chloro-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

4-Chloro-5-fluoronicotinic acid (CAS: 860296-20-4) is a highly functionalized halogenated pyridine derivative. It serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and positron emission tomography (PET) radiotracers, particularly as a precursor for 18F-labeled prosthetic groups ()[1]. Accurate quantification and purity assessment of this intermediate are vital for downstream synthetic yields. This application note provides a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol designed to overcome the unique analytical challenges posed by this molecule's polarity and ionization behavior.

Chemical Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why specific chromatographic conditions are chosen, rather than simply following a recipe.

4-Chloro-5-fluoronicotinic acid contains a carboxylic acid group and a pyridine ring. The electron-withdrawing chlorine and fluorine atoms significantly lower the pKa of the carboxylic acid to approximately 2.0–2.5.

  • The Problem: If analyzed at a neutral pH, the molecule exists as a highly polar carboxylate anion, resulting in poor retention on a non-polar C18 stationary phase. Furthermore, operating at a pH near the molecule's pKa leads to a dynamic equilibrium between ionized and unionized states during the chromatographic run, manifesting as severe peak tailing and irreproducibility.

  • The Solution: To establish a robust method, the mobile phase must be acidified well below the pKa. The addition of 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0. This achieves two mechanistic goals:

    • Ionization Suppression: It fully protonates the carboxylic acid, rendering that functional group neutral.

    • Ion-Pairing: The weakly basic pyridine nitrogen becomes protonated. The hydrophobic trifluoroacetate anion (TFA⁻) acts as an ion-pairing agent, forming a neutral, lipophilic complex with the pyridinium cation.

This dual mechanism dramatically enhances retention time and ensures sharp, symmetrical peaks on a reversed-phase column ()[2].

Retention_Mechanism Acid 0.1% TFA Mobile Phase (pH ~2.0) State1 Carboxylic Acid (Fully Protonated / Neutral) Acid->State1 State2 Pyridine Nitrogen (Protonated / Cationic) Acid->State2 Retention Enhanced C18 Retention & Sharp Peak Symmetry State1->Retention Pairing Ion-Pairing with TFA- (Increased Lipophilicity) State2->Pairing Pairing->Retention

Mechanistic rationale for mobile phase selection and C18 retention.

Chromatographic Conditions

The following quantitative parameters have been optimized for the resolution of 4-Chloro-5-fluoronicotinic acid from common synthetic impurities.

Table 1: Optimized HPLC Parameters
ParameterSpecification
Column C18 Reversed-Phase, 250 × 4.6 mm, 5 µm (e.g., Phenomenex Jupiter Proteo or equivalent)
Mobile Phase A 0.1% v/v TFA in LC-MS Grade Water
Mobile Phase B 0.1% v/v TFA in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold
12.04060Linear Gradient
15.01090Linear Gradient
17.01090Column Wash
17.1955Re-equilibration
22.0955End of Run

Experimental Protocol: Step-by-Step

This protocol is designed as a self-validating system . Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met.

Step 1: Mobile Phase Preparation
  • Phase A: Measure 1000 mL of LC-MS grade water. Add 1.0 mL of MS-grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Phase B: Measure 1000 mL of LC-MS grade acetonitrile. Add 1.0 mL of MS-grade TFA. Mix thoroughly and degas.

  • Causality Note: Always add acid to the aqueous/organic bulk, not vice versa, to ensure precise volumetric ratios.

Step 2: Standard and Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS Water and Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Chloro-5-fluoronicotinic acid reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Sample Preparation: Prepare unknown samples following the same dilution scheme to target a nominal concentration of 100 µg/mL.

Step 3: System Equilibration & Injection Sequence
  • Purge the HPLC lines with Mobile Phases A and B.

  • Equilibrate the column at initial conditions (95% A / 5% B) at 1.0 mL/min for at least 20 minutes until the baseline is stable.

  • Injection Sequence:

    • Blank (Diluent) - 1 injection

    • Working Standard (SST) - 5 consecutive injections

    • Unknown Samples - up to 10 injections

    • Bracketing Standard - 1 injection

HPLC_Workflow Start 4-Chloro-5-fluoronicotinic acid Sample Prep Sample Preparation (Dilution in 50:50 H2O:MeCN) Start->Prep Inject HPLC Injection (10 µL Volume) Prep->Inject Column C18 Reversed-Phase Column (Ion-Pairing with TFA) Inject->Column Detect UV Detection (254 nm) Column->Detect Analyze Chromatogram Analysis (Integration & Purity) Detect->Analyze

Workflow for the HPLC analysis of 4-Chloro-5-fluoronicotinic acid.

Data Analysis & System Suitability

The integrity of the analytical run is validated by the System Suitability Test (SST). Evaluate the 5 consecutive injections of the Working Standard against the criteria in Table 3. If any parameter fails, the system is not validated, and troubleshooting must occur before sample analysis.

Table 3: System Suitability Acceptance Criteria
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) RSD ≤ 1.0%Ensures pump stability and consistent column equilibration.
Peak Area RSD ≤ 2.0%Validates autosampler precision and sample stability.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000Verifies column efficiency and packing integrity.

Troubleshooting Guide

  • Issue: Severe Peak Tailing ( Tf​ > 1.5)

    • Causality: Incomplete protonation of the carboxylic acid or secondary interactions between the basic pyridine nitrogen and unendcapped silanols on the stationary phase.

    • Solution: Verify the pH of Mobile Phase A is ~2.0. Ensure fresh TFA is used, as TFA can degrade or volatilize over time. Consider switching to a highly endcapped C18 column.

  • Issue: Drifting Baseline during Gradient

    • Causality: Differences in UV absorbance between Water and Acetonitrile at 254 nm, exacerbated by TFA.

    • Solution: This is normal for TFA gradients. Ensure the blank injection is subtracted during data processing to flatten the baseline for accurate integration.

  • Issue: Split Peaks

    • Causality: The sample solvent is stronger (higher organic content) than the initial mobile phase conditions, causing the analyte to precipitate or travel at different speeds at the column head.

    • Solution: Ensure the sample diluent does not exceed 50% Acetonitrile. If splitting persists, dilute the sample further with Mobile Phase A.

References

  • Title: [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation Source: Molecular Pharmaceutics (National Institutes of Health / PMC) URL: [Link]

  • Title: Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy) Source: Molecules (MDPI) URL: [Link]

  • Title: Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake Source: HELDA - University of Helsinki URL: [Link]

Sources

NMR Spectroscopy of 4-Chloro-5-fluoronicotinic Acid: A Comprehensive Protocol for Structural Elucidation and Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Structural Significance

4-Chloro-5-fluoronicotinic acid (CAS: 860296-20-4) is a highly functionalized pyridine derivative serving as a critical building block in the synthesis of agrochemicals and pharmaceutical active ingredients ([1]). The presence of both a chlorine atom at C4 and a fluorine atom at C5 on the heteroaromatic ring significantly alters the electronic landscape of the molecule ([2]). Accurate structural elucidation and purity assessment are paramount, as halogenated pyridines often present synthetic challenges such as regiochemical isomerism and nucleophilic aromatic substitution side-reactions ([3]). Nuclear Magnetic Resonance (NMR) spectroscopy is the most robust analytical tool for this purpose, leveraging the active spin-½ nuclei: ¹H, ¹³C, and ¹⁹F.

Theoretical NMR Considerations & Causality

The structural assignment of 4-chloro-5-fluoronicotinic acid relies heavily on the predictable inductive effects of its substituents and the resulting spin-spin coupling networks ([4]).

  • ¹H NMR: The molecule possesses only two aromatic protons: H2 and H6. Both are highly deshielded due to the electron-withdrawing nature of the pyridine nitrogen, the halogens, and the carboxylic acid. H2 typically appears as a singlet or a fine doublet due to weak 4-bond coupling to fluorine (⁴JHF). H6, being directly ortho to the fluorine atom, exhibits a distinct doublet splitting driven by a strong 3-bond coupling (³JHF ≈ 8–10 Hz) ([5]).

  • ¹³C NMR: The carbon backbone analysis is dominated by carbon-fluorine (C-F) heteronuclear coupling. The direct ¹JCF coupling at C5 is massive (~250–270 Hz), splitting the C5 signal into a wide doublet ([2]). The adjacent carbons (C4 and C6) exhibit ²JCF couplings (~15–30 Hz). This predictable attenuation of J-values over distance acts as an internal ruler for assigning the carbon skeleton.

  • ¹⁹F NMR: The single fluorine atom at C5 provides a highly sensitive probe. Its chemical shift typically resonates around -120 to -130 ppm. The multiplicity of the ¹⁹F signal directly mirrors its interaction with H6 and H2, serving as a self-validating confirmation of the ¹H NMR assignments.

Experimental Protocols: A Self-Validating Workflow

Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of 4-chloro-5-fluoronicotinic acid. Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen over CDCl₃ because the carboxylic acid moiety readily forms strongly hydrogen-bonded dimers in non-polar solvents, causing severe line broadening and solubility issues. DMSO disrupts these dimers, ensuring sharp, well-resolved resonances for both the acidic proton and the heteroaromatic system.

  • Internal Standard: Ensure the DMSO-d₆ contains 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift referencing (0.00 ppm for ¹H).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

    • Causality: Removing particulate matter prevents the distortion of magnetic field homogeneity, which is critical for resolving fine ⁴JHF couplings.

Instrument Setup & Acquisition Parameters
  • Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for ¹H, ¹³C, and ¹⁹F frequencies.

    • Causality: Fluorine (376 MHz on a 400 MHz console) is very close in resonance frequency to hydrogen. A dedicated ¹H/¹⁹F dual-tuned probe or a broadband probe capable of isolating these frequencies is required to prevent RF pulse bleed-through.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard 1D (zg30).

    • Number of scans (NS): 16.

    • Relaxation delay (D1): 2.0 seconds.

    • Causality: Fluorinated aromatic protons often exhibit longer T₁ relaxation times. A sufficient D1 ensures complete return to thermal equilibrium between pulses, allowing for accurate integration critical for purity assessment.

  • ¹⁹F NMR Acquisition:

    • Pulse sequence: Acquire a 1D spectrum with ¹H decoupling (zgig) to obtain a single sharp peak for baseline purity analysis, followed immediately by a coupled spectrum (zg) to observe F-H splitting.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse sequence: 1D with proton decoupling (zgpg30).

    • NS: 512 to 1024.

    • Causality: The low natural abundance of ¹³C, combined with the lack of Nuclear Overhauser Effect (NOE) enhancement on the highly substituted quaternary carbons (C3, C4, C5), necessitates a high scan count to achieve a viable signal-to-noise ratio.

Data Processing & Self-Validation
  • Apodization: Apply a 0.3 Hz exponential line broadening (LB) to ¹H and ¹⁹F spectra, and 1.0 Hz to ¹³C spectra before Fourier Transformation (FT).

    • Causality: This specific apodization function suppresses high-frequency noise in the Free Induction Decay (FID) tail without artificially broadening the fine ⁴JHF couplings, ensuring the multiplet structure remains fully resolved.

  • Self-Validation Check (Critical): Measure the ³JHF coupling constant from the H6 doublet in the ¹H NMR spectrum. Measure the corresponding ³JFH splitting in the ¹H-coupled ¹⁹F NMR spectrum. These values must be identical (± 0.2 Hz). A mismatch indicates either an unresolved impurity overlapping the signal or a fundamental structural misassignment.

Quantitative Data Summaries

Table 1: Expected ¹H NMR Spectral Data (in DMSO-d₆)

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H2 8.90 - 9.10 Singlet (or fine d) ⁴JHF ≈ 1.0 - 2.0 Aromatic proton between N and COOH
H6 8.60 - 8.80 Doublet ³JHF ≈ 8.0 - 10.0 Aromatic proton adjacent to F

| OH | ~13.5 | Broad Singlet | N/A | Carboxylic acid proton |

Table 2: Expected ¹³C NMR Spectral Data (in DMSO-d₆)

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
C2 ~150.0 Doublet ⁴JCF ≈ 2 - 5 Aromatic carbon
C3 ~125.0 Doublet ³JCF ≈ 5 - 10 Carbon attached to COOH
C4 ~140.0 Doublet ²JCF ≈ 15 - 25 Carbon attached to Cl
C5 ~155.0 Doublet ¹JCF ≈ 250 - 270 Carbon attached to F
C6 ~135.0 Doublet ²JCF ≈ 20 - 30 Aromatic carbon adjacent to N and F

| C=O | ~165.0 | Singlet | N/A | Carboxyl carbon |

Table 3: Expected ¹⁹F NMR Spectral Data (in DMSO-d₆)

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment

| F5 | -120.0 to -130.0 | Doublet of doublets | ³JFH ≈ 8.0 - 10.0, ⁴JFH ≈ 1.0 - 2.0 | Fluorine atom at C5 |

Mechanistic & Logical Workflows

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B 1H NMR Acquisition (Assess Purity & H-F Coupling) A->B C 19F NMR Acquisition (Identify F Environment) A->C D 13C{1H} NMR Acquisition (Carbon Backbone & C-F Coupling) A->D E Data Processing & Phase/Baseline Correction B->E C->E D->E F Structural Validation & Data Reconciliation E->F

Workflow for multi-nuclear NMR acquisition and structural validation of fluorinated pyridines.

Coupling_Logic F5 Fluorine (F5) 19F NMR C5 Carbon (C5) 1J_CF ~250-270 Hz F5->C5 1-Bond C4 Carbon (C4) 2J_CF ~15-25 Hz F5->C4 2-Bond C6 Carbon (C6) 2J_CF ~20-30 Hz F5->C6 2-Bond H6 Proton (H6) 3J_HF ~8-10 Hz F5->H6 3-Bond H2 Proton (H2) 4J_HF ~1-3 Hz F5->H2 4-Bond

Spin-spin heteronuclear coupling logic network for the C5-fluorine atom.

References

  • Title: Supporting Information - Fluoronicotinic acid derivatives Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: National Institutes of Health (NIH) URL: [Link]

  • Title: DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines Source: ACS Publications URL: [Link]

Sources

Application Notes and Protocols for 4-Chloro-5-fluoronicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of modern agrochemical research, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of innovation.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong bonds with carbon—can profoundly enhance the biological efficacy, metabolic stability, and physicochemical characteristics of active ingredients.[1] The pyridine ring, a privileged structure in numerous commercial agrochemicals, serves as a robust platform for building novel herbicides, fungicides, and insecticides. When combined, these elements give rise to powerful intermediates like 4-Chloro-5-fluoronicotinic acid (CAS 860296-20-4) , a highly functionalized building block poised for the development of next-generation crop protection agents.

This guide provides an in-depth examination of the application of 4-Chloro-5-fluoronicotinic acid in agrochemical synthesis. We will move beyond a simple recitation of facts to explore the causality behind synthetic choices, offering field-proven insights for researchers and development professionals. The protocols described herein are designed as self-validating systems, providing a logical framework for adaptation and optimization.

Physicochemical Profile and Reactivity Analysis

4-Chloro-5-fluoronicotinic acid is a solid, crystalline compound whose structure offers multiple avenues for synthetic elaboration. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 860296-20-4[2][3]
Molecular Formula C₆H₃ClFNO₂[2]
Molecular Weight 175.54 g/mol [2]
Physical Form Solid[4]
Melting Point 152 °C (decomposition)[5]
pKa 0.39 ± 0.25 (Predicted)[3]

The true synthetic value of this intermediate lies in its distinct reactive sites:

  • Carboxylic Acid (C3 Position): This is the primary functional group for building molecular complexity. It can be readily converted into an acid chloride, ester, or activated directly to form amide bonds—the backbone of many successful agrochemicals, including nicotinamide fungicides.[6]

  • Halogenated Pyridine Ring: The chlorine atom at the C4 position and the fluorine atom at the C5 position are not merely passive substituents. Their strong electron-withdrawing nature activates the pyridine ring, influencing its reactivity and providing steric and electronic features that can be critical for binding to target enzymes or receptors. Furthermore, these halogens can serve as sites for nucleophilic aromatic substitution (NAS) reactions under specific conditions, allowing for further diversification of the core structure.[7]

Application Case Study: Synthesis of a Novel Nicotinamide Fungicide Candidate

Rationale and Design:

Nicotinamide-based compounds have emerged as a promising class of fungicides.[1] By leveraging 4-Chloro-5-fluoronicotinic acid as our starting material, we can rapidly access novel N-aryl nicotinamides. The chloro- and fluoro-substituents are anticipated to enhance the intrinsic activity and metabolic stability of the resulting molecule.

For this case study, we will target the synthesis of N-(3,5-bis(trifluoromethyl)phenyl)-4-chloro-5-fluoronicotinamide . The choice of the 3,5-bis(trifluoromethyl)aniline is strategic; this moiety is frequently found in potent agrochemicals and is known to contribute to fungicidal activity.[1]

Synthetic Workflow:

The synthesis is a robust two-step process: activation of the carboxylic acid followed by amide bond formation. This workflow is efficient and highly adaptable for creating a library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Synthetic Pathway cluster_1 cluster_2 A 4-Chloro-5-fluoronicotinic acid (Starting Material) D SOCl₂ or (COCl)₂ Cat. DMF, DCM B 4-Chloro-5-fluoronicotinoyl chloride (Activated Intermediate) E 3,5-bis(trifluoromethyl)aniline Base (e.g., Et₃N), DCM C N-(3,5-bis(trifluoromethyl)phenyl)- 4-chloro-5-fluoronicotinamide (Final Product) D->B Step 1: Acyl Chloride Formation E->C Step 2: Amide Coupling

Caption: Workflow for the synthesis of a novel nicotinamide fungicide.

Detailed Experimental Protocols

Authoritative Insight: The following protocols are based on established and reliable methodologies for acyl chloride formation and amide coupling.[6][8] The choice of reagents prioritizes efficiency and ease of purification. Safety precautions must be strictly followed, particularly when handling thionyl chloride and acid chlorides. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 4-Chloro-5-fluoronicotinoyl chloride

Objective: To activate the carboxylic acid for subsequent amide coupling by converting it to the more reactive acyl chloride.

Materials:

  • 4-Chloro-5-fluoronicotinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and nitrogen inlet.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Chloro-5-fluoronicotinic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to the flask to create a slurry (approx. 5-10 mL per gram of starting material).

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the stirring slurry.

  • Reagent Addition: Slowly add thionyl chloride (2.5 eq) to the mixture at room temperature. Gas evolution (HCl, SO₂) will be observed.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 40 °C for DCM) for 2-4 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the acidic vapors.

  • Isolation: The resulting crude 4-Chloro-5-fluoronicotinoyl chloride is typically a solid or oil and is often used immediately in the next step without further purification.

Protocol 2: Synthesis of N-(3,5-bis(trifluoromethyl)phenyl)-4-chloro-5-fluoronicotinamide

Objective: To couple the activated acid chloride with the target aniline to form the final amide product.

Materials:

  • Crude 4-Chloro-5-fluoronicotinoyl chloride (from Protocol 1, ~1.0 eq)

  • 3,5-bis(trifluoromethyl)aniline (1.05 eq)

  • Triethylamine (Et₃N) or other non-nucleophilic base (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet.

Procedure:

  • Reaction Setup: In a separate dry round-bottom flask under a nitrogen atmosphere, dissolve 3,5-bis(trifluoromethyl)aniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the aniline solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side products.

  • Addition of Acyl Chloride: Dissolve the crude 4-Chloro-5-fluoronicotinoyl chloride from the previous step in a small amount of anhydrous DCM and add it dropwise to the cold, stirring aniline solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure N-(3,5-bis(trifluoromethyl)phenyl)-4-chloro-5-fluoronicotinamide.

Data-Driven Protocol Validation

The success of amide coupling can be highly dependent on reaction conditions. The following table presents hypothetical optimization data for Protocol 2, illustrating a self-validating approach to refining the synthesis. This systematic process is essential for maximizing yield and purity, a key requirement in agrochemical process development.

EntryBase (eq)SolventTemperatureTime (h)Yield (%)
1Et₃N (1.5)DCM0 °C to RT1285
2Pyridine (2.0)DCM0 °C to RT1278
3DIPEA (1.5)THF0 °C to RT1282
4Et₃N (1.5)DCMRoom Temp.675
5Et₃N (1.5) ACN 0 °C to RT 12 91

Causality Analysis: The data suggests that while several conditions are effective, the combination of triethylamine as a base in acetonitrile (Entry 5) provides the highest yield. This could be due to the enhanced solubility of the triethylamine hydrochloride salt byproduct in acetonitrile, driving the reaction equilibrium forward more effectively than in DCM. Performing the initial addition at 0 °C (compare Entry 1 vs. 4) is critical for minimizing side reactions and improving yield.

Conclusion

4-Chloro-5-fluoronicotinic acid stands out as a potent and versatile intermediate for the synthesis of novel agrochemicals. Its well-defined reactive handles allow for predictable and efficient synthetic transformations, primarily through the formation of robust amide or ester linkages. The protocols and workflow detailed in this guide provide a solid, scientifically-grounded framework for researchers to explore the vast chemical space accessible from this building block. By applying these methods, scientists can rapidly generate libraries of new chemical entities, accelerating the discovery pipeline for more effective and sustainable crop protection solutions.

References

  • Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). US5356896A - Stabilized pharmaceutical compositions comprising an HMG-CoA reductase inhibitor compound.
  • PubChem. (n.d.). 4-Chloro-5,6-difluoropyridine-3-carboxylic acid. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). US Patent 10,119,084 B2.
  • MDPI. (2021). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Retrieved March 14, 2026, from [Link]

  • PMC. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved March 14, 2026, from [Link]

  • CAS. (2022). CAplus Database Summary Sheet (DBSS). Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). CN113929621A - Synthesis method of flonicamid.
  • Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
  • PMC. (2013). Synthesis, insecticidal, and antibacterial activities of novel neonicotinoid analogs with dihydropyridine. Retrieved March 14, 2026, from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2016). Discovery of Chloronicotinyl Insecticides. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). ES2713176T3 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid.
  • PMC. (n.d.). Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. Retrieved March 14, 2026, from [Link]

  • ProQuest. (2014). IFI Claims®/US Patents and Legal Status. Retrieved March 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Retrieved March 14, 2026, from [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved March 14, 2026, from [Link]

  • Molecules. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved March 14, 2026, from [Link]

  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved March 14, 2026, from [Link]

  • Scribd. (2011). Coupling Reagents in Amide Synthesis. Retrieved March 14, 2026, from [Link]

  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). US20200396997A1 - A stable agrochemical composition.

Sources

4-Chloro-5-fluoronicotinic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to provide a deep dive into the utility, reactivity, and handling of 4-Chloro-5-fluoronicotinic acid (CAS: 860296-20-4). This guide is tailored for medicinal chemists and process scientists who require authoritative, reproducible methodologies for integrating this privileged fluorinated scaffold into drug discovery pipelines.

Executive Summary

4-Chloro-5-fluoronicotinic acid is a highly functionalized, electron-deficient heterocyclic building block. Its unique substitution pattern—a C3-carboxylic acid, a C4-chlorine, and a C5-fluorine—allows for precise, regioselective orthogonal functionalization. It is predominantly utilized in the synthesis of kinase inhibitors, GPCR ligands, and novel agrochemicals where the strategic placement of a fluorine atom is required to modulate pKa, improve metabolic stability, and enhance target binding affinity [1].

Structural Rationale & Reactivity Profile

The synthetic value of 4-chloro-5-fluoronicotinic acid lies in the predictable and highly divergent reactivity of its functional groups. Understanding the electronic push-and-pull of the pyridine ring is critical for designing successful synthetic routes.

  • C3-Carboxylic Acid: Serves as the primary anchor for amidation or esterification. It is typically functionalized first to prevent the carboxylic acid proton from interfering with subsequent base-mediated reactions.

  • C4-Chlorine (The Electrophilic Hotspot): The C4 position is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr). This hyper-reactivity is caused by the synergistic electron-withdrawing effects of the para-pyridine nitrogen, the ortho-carbonyl group, and the inductive pull of the ortho-fluorine.

  • C5-Fluorine: While fluorine is generally a good leaving group in SNAr, the C5 position is meta to the pyridine nitrogen. Consequently, the negative charge of a putative Meisenheimer complex at C5 cannot be delocalized onto the ring nitrogen. Thus, the C5-F bond remains highly stable under standard SNAr conditions, allowing for exclusive regioselectivity at C4 [2].

Quantitative Physicochemical Data

To predict solubility and partition coefficients during purification, refer to the summarized physicochemical properties below [1].

PropertyValueImplication for Synthesis & Workup
CAS Number 860296-20-4Standard identifier for procurement.
Molecular Formula C6H3ClFNO2Determines exact mass (174.98 Da) for LC-MS tracking.
Molecular Weight 175.54 g/mol Used for stoichiometric calculations.
XLogP3 1.57Indicates moderate lipophilicity; requires moderately polar solvent mixtures (e.g., EtOAc/Hexanes) for chromatography.
Topological PSA 50.19 ŲHigh polarity due to the -COOH group; necessitates acidic aqueous workups to maintain the protonated state during extraction.

Synthetic Strategy & Workflows

The most common workflow involves a two-step sequence: (1) C3-Amidation followed by (2) C4-SNAr . This orthogonal approach prevents the nucleophilic amine intended for the SNAr reaction from cross-reacting with the carboxylic acid.

SyntheticWorkflow SM 4-Chloro-5-fluoro- nicotinic acid Amide C3-Amidation HATU, DIPEA SM->Amide Pathway A (Standard) Suzuki C4-Suzuki Coupling Pd(dppf)Cl2, Base SM->Suzuki Pathway B (Alternative) SNAr C4-SNAr Nucleophile, Base Amide->SNAr Step 2 Final1 4-Substituted-5-fluoro- nicotinamide SNAr->Final1 Target Scaffold Final2 4-Aryl-5-fluoro- nicotinic acid Suzuki->Final2 Target Scaffold

Divergent synthetic workflows for 4-Chloro-5-fluoronicotinic acid functionalization.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and visual/analytical checkpoints are embedded within the steps to ensure reproducibility.

Protocol A: Mild C3-Amidation (HATU-Mediated)

Causality: HATU is selected over harsh chlorinating agents (like SOCl2 or POCl3) to prevent unwanted degradation or competitive side reactions at the highly activated pyridine core. DIPEA is utilized as a sterically hindered, non-nucleophilic base to prevent premature SNAr at C4.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N2, dissolve 4-chloro-5-fluoronicotinic acid (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Activation: Add DIPEA (3.0 eq, 30 mmol) and cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq, 12 mmol) portion-wise.

    • Self-Validation Check: Stir for 15 minutes. An aliquot analyzed by LC-MS should show the complete consumption of the starting material and the formation of the active HOAt-ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 11 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Quench & Workup: Pour the reaction mixture into saturated aqueous NaHCO3 (150 mL). Extract with EtOAc (3 x 50 mL).

    • Causality: The aqueous bicarbonate wash effectively removes DMF, unreacted acid, and the water-soluble tetramethylurea byproduct generated by HATU.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Regioselective C4-SNAr with Amines

Causality: The SNAr reaction is driven by the thermodynamic stability of the resulting product and the highly electrophilic nature of C4. Polar aprotic solvents (NMP or DMSO) are used to solvate the nucleophile and stabilize the polar Meisenheimer transition state [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-chloro-5-fluoronicotinamide intermediate from Protocol A (1.0 eq, 5 mmol) in anhydrous NMP (20 mL).

  • Reagent Addition: Add the nucleophilic amine (2.5 eq, 12.5 mmol) and K2CO3 (2.0 eq, 10 mmol).

    • Causality: An excess of amine and inorganic base ensures that the SNAr reaction goes to completion and neutralizes the HCl generated during the substitution.

  • Heating: Heat the reaction mixture to 90 °C for 4–6 hours.

    • Self-Validation Check: The reaction mixture will typically transition from pale yellow to a deep orange/red hue, indicating the formation of the delocalized Meisenheimer complex. LC-MS monitoring should confirm the mass shift corresponding to the loss of Cl (-35 Da) and addition of the amine.

  • Isolation: Cool the mixture to room temperature and slowly pour it into rapidly stirring ice water (100 mL).

    • Causality: This forces the highly organic product to precipitate while keeping inorganic salts and NMP in the aqueous phase.

  • Filtration: Filter the resulting precipitate, wash thoroughly with cold water, and dry under high vacuum to yield the pure 4-amino-5-fluoronicotinamide derivative.

Mechanistic Insights into Regioselectivity

To fully trust the SNAr protocol, one must understand the transition state. The diagram below illustrates why attack occurs exclusively at C4 and not C5.

SNArMechanism Reactant Reactant 4-Chloro-5-fluoro- nicotinamide Attack Nucleophilic Attack Nu- attacks C4 (ortho to Carbonyl, para to N) Reactant->Attack Addition (Rate-determining) Intermediate Meisenheimer Complex Negative charge delocalized onto Pyridine Nitrogen Attack->Intermediate Stabilization Elimination Elimination Loss of Cl- leaving group Intermediate->Elimination Fast Product Product 4-Substituted-5-fluoro- nicotinamide Elimination->Product Irreversible

Meisenheimer complex formation demonstrating SNAr regioselectivity at the C4 position.

References

  • PubChemLite. "860296-20-4 (C6H3ClFNO2) - Structural Information and Patent Data." Université du Luxembourg. Available at:[Link]

Synthesis of Substituted Pyridines from Nicotinic Acid Derivatives: A Comprehensive Guide to Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Substituted pyridines are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. As of recent analyses, over 60% of FDA-approved small-molecule drugs contain nitrogen heterocycles, with the pyridine motif being one of the most prevalent[1]. Despite their utility, the electron-deficient nature of the pyridine ring makes traditional electrophilic aromatic substitution ( SE​Ar ) notoriously difficult.

Nicotinic acid (Niacin/Vitamin B3) and its derivatives (esters, amides, and salts) serve as abundant, inexpensive feedstocks for the synthesis of complex pyridines. Because the carboxylate group at the C-3 position is highly versatile, it can be utilized in two primary ways:

  • As an activating/directing group: Retaining the carboxylate derivative while functionalizing the C-H bonds at the C-2, C-4, or C-6 positions via radical pathways (e.g., the Minisci reaction)[2].

  • As a traceless coupling handle: Utilizing the carboxylate group itself as a leaving group to install new carbon-carbon bonds at the C-3 position via transition-metal-catalyzed decarboxylative cross-coupling[3].

This application note provides a deep dive into these two divergent methodologies, detailing the causality behind the reaction conditions and providing self-validating protocols for laboratory execution.

G NicotinicAcid Nicotinic Acid (Niacin) Minisci Minisci Reaction (Radical C-H Alkylation) NicotinicAcid->Minisci Alkyl Radicals Oxidant, H+ Decarboxylation Decarboxylative Cross-Coupling NicotinicAcid->Decarboxylation Cu/Pd Catalysts Aryl Halides, Heat Amidation Esterification / Amidation NicotinicAcid->Amidation ROH or R2NH Coupling Reagents AlkylPyridine 2-, 4-, or 6-Alkyl Nicotinic Acid Derivatives Minisci->AlkylPyridine ArylPyridine 3-Aryl/Heteroaryl Pyridines Decarboxylation->ArylPyridine -CO2 DirectedMetalation Directed ortho-Metalation (DoM) Amidation->DirectedMetalation Strong Base (e.g., LTMP)

Mechanistic pathways for the late-stage functionalization of nicotinic acid derivatives.

Mechanistic Causality: Overcoming Pyridine Inertness

The Minisci Reaction (C-H Functionalization)

The Minisci reaction is a nucleophilic radical substitution onto an electron-deficient aromatic compound[2]. Because carbon-centered radicals are generally nucleophilic, they do not readily react with electron-rich arenes. To facilitate the addition to pyridine, the reaction environment must be acidic . Protonation of the pyridine nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, accelerating the addition of the nucleophilic radical.

In nicotinic acid derivatives (like methyl nicotinate), the electron-withdrawing ester group further lowers the LUMO, making these substrates highly reactive toward alkyl radicals. Modern variations utilize Hydrogen Atom Transfer (HAT) and photocatalysis to generate radicals under exceptionally mild conditions, allowing for high enantioselectivity when prochiral radicals are used[4].

Cu/Pd-Catalyzed Decarboxylative Cross-Coupling

Synthesizing 3-arylpyridines is traditionally challenging because 3-pyridyl organometallic reagents (like 3-pyridylboronic acids) are prone to protodeboronation and instability[5]. Decarboxylative cross-coupling circumvents this by using stable pyridinecarboxylic acid salts.

This transformation requires a bimetallic synergistic catalyst system :

  • Copper ( Cu2​O ) mediates the extrusion of CO2​ from the picolinate/nicotinate salt to form a nucleophilic Cu-aryl intermediate. This step requires elevated temperatures to overcome the high activation barrier of aromatic decarboxylation[5].

  • Palladium ( Pd(COD)Cl2​ ) undergoes oxidative addition with the aryl halide electrophile.

  • Transmetalation occurs between the Cu-aryl and Pd-aryl species, followed by reductive elimination to yield the cross-coupled 3-arylpyridine[5].

Quantitative Comparison of Functionalization Strategies

The following table summarizes the operational parameters, yield profiles, and regiochemical outcomes of the primary nicotinic acid functionalization pathways.

MethodologyCatalyst / ReagentsTypical Temp.Target PositionYield RangeKey Advantage
Classical Minisci AgNO3​ , (NH4​)2​S2​O8​ , H2​SO4​ 40–80 °CC2, C4, C640–75%Inexpensive, highly scalable[2].
Photocatalytic Minisci 4CzIPN, Peroxide, (390 nm)25 °CC2, C4, C650–85%Mild conditions; enables asymmetric synthesis[4].
Decarboxylative Coupling Cu2​O , Pd(COD)Cl2​ , DavePhos130–170 °CC3 (Ipso)60–96%Access to unstable 3-arylpyridine motifs[3].
Directed Metalation (DoM) LTMP or LDA, Electrophile-78 °CC4 (ortho to amide)50–90%Absolute regiocontrol via coordination[6].

Experimental Decision Matrix

When designing a synthesis route from a nicotinic acid derivative, the choice of methodology depends entirely on the desired substitution pattern. Use the logic matrix below to select the appropriate protocol.

DecisionMatrix Start Target: Substituted Pyridine from Nicotinic Acid Q1 Desired Substitution Type? Start->Q1 Alkyl Alkyl / Acyl Group (Retain Carboxyl) Q1->Alkyl C-H Functionalization Aryl Aryl / Heteroaryl Group (Replace Carboxyl) Q1->Aryl Ipso-Substitution Minisci Protocol A: Minisci Reaction (Photocatalytic or Thermal) Alkyl->Minisci Decarb Protocol B: Cu/Pd Decarboxylative Cross-Coupling Aryl->Decarb Regio Evaluate Regioselectivity (Sterics dictate C2 vs C6) Minisci->Regio Scope Evaluate Aryl Halide Scope (Br, Cl preferred over I) Decarb->Scope

Decision matrix for selecting the optimal functionalization strategy for nicotinic acid.

Detailed Methodologies and Protocols

Protocol A: Photocatalytic HAT-Driven Minisci Alkylation

This protocol describes the mild, visible-light-driven alkylation of methyl nicotinate using an unactivated alkane or amide as the radical precursor via Hydrogen Atom Transfer (HAT)[4].

Reagents & Materials:

  • Substrate: Methyl nicotinate (1.0 equiv, 0.5 mmol)

  • Radical Precursor: N-acetylphenethylamine or simple alcohol (5.0 equiv)

  • Photocatalyst: 4CzIPN (2 mol%)

  • Oxidant: Dicumyl peroxide (DCP) (1.5 equiv)

  • Acid Additive: Trifluoroacetic acid (TFA) (1.0 equiv)

  • Solvent: Acetonitrile ( CH3​CN ), anhydrous (0.1 M)

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add methyl nicotinate (68.5 mg, 0.5 mmol), 4CzIPN (7.9 mg, 0.01 mmol), and DCP (202 mg, 0.75 mmol).

  • Solvent & Acid Addition: Transfer the tube to a fume hood. Add 5.0 mL of anhydrous CH3​CN , followed by the radical precursor (2.5 mmol) and TFA (38 µL, 0.5 mmol).

    • Causality Check: TFA is strictly required. Without protonation of the pyridine nitrogen, the LUMO remains too high, and the nucleophilic radical will dimerize rather than attack the heterocycle.

  • Degassing (Crucial Step): Subject the mixture to three freeze-pump-thaw cycles. Backfill with dry Argon.

    • Causality Check: Oxygen is a potent triplet quencher and radical scavenger. Failure to degas will result in complete reaction inhibition and formation of peroxide byproducts.

  • Irradiation: Seal the tube and irradiate with 390 nm blue LEDs (approx. 30 W) at room temperature for 24 hours. Maintain vigorous stirring.

  • Validation & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3​ (10 mL) to neutralize the TFA.

    • Extract with Ethyl Acetate (3 × 15 mL).

    • Self-Validation: Spot the organic layer on a TLC plate (UV active). The product will typically run slightly higher than the protonated starting material.

    • Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Cu/Pd-Catalyzed Decarboxylative Cross-Coupling

This protocol outlines the synthesis of 3-arylpyridines by replacing the carboxylate group of a nicotinic/picolinic acid salt with an aryl bromide[3].

Reagents & Materials:

  • Substrate: Potassium nicotinate (1.5 equiv, 0.75 mmol)

  • Electrophile: Aryl bromide (1.0 equiv, 0.5 mmol)

  • Palladium Catalyst: Pd(COD)Cl2​ (5 mol%)

  • Copper Catalyst: Cu2​O (5 mol%)

  • Ligand: DavePhos (2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl) (15 mol%)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO, anhydrous (2.5 mL)

Step-by-Step Procedure:

  • Glovebox Setup: Due to the sensitivity of the Pd(0) intermediate and phosphine ligand to oxidation at high temperatures, setup must be performed in an inert atmosphere (Argon/Nitrogen glovebox).

  • Reagent Mixing: Into an oven-dried 10 mL microwave vial, weigh potassium nicotinate (120.8 mg, 0.75 mmol), Cu2​O (3.6 mg, 0.025 mmol), Pd(COD)Cl2​ (7.1 mg, 0.025 mmol), and DavePhos (29.5 mg, 0.075 mmol)[5].

    • Causality Check: Potassium salts are preferred over free acids because the pre-formed carboxylate accelerates the transmetalation to copper, lowering the required activation energy for CO2​ extrusion.

  • Electrophile & Solvent Addition: Add the aryl bromide (0.5 mmol) and 2.5 mL of anhydrous NMP. Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.

  • Thermal Activation: Place the vial in a pre-heated oil bath at 130 °C for 24 hours.

    • Causality Check: Temperatures below 120 °C will result in recovered starting material, as the thermal energy is insufficient to break the strong aromatic C-C bond during decarboxylation[5].

  • Validation & Workup:

    • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove precipitated copper and palladium black.

    • Wash the filtrate with water (3 × 10 mL) and brine to remove the NMP solvent.

    • Self-Validation: Analyze the crude mixture via 1H NMR. The disappearance of the downfield C-2 and C-4 protons of the starting nicotinate and the appearance of a new multiplet corresponding to the cross-coupled aryl group confirms success.

    • Purify via silica gel chromatography.

References

  • Minisci reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Radical chain monoalkylation of pyridines Source: Chemical Science (RSC Publishing) URL:[Link]

  • PHOTOCATALYTIC MINISCI REACTION Source: Chimica Oggi - Chemistry Today URL:[Link]

  • Hydrogen Atom Transfer-Driven Enantioselective Minisci Reaction of Amides Source: PubMed Central (PMC) - NIH URL:[Link]

  • Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza[3+3] cycloaddition Source: ResearchGate URL:[Link]

Sources

Application Note: 4-Chloro-5-fluoronicotinic Acid in the Development of Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule targeted therapies, particularly kinase inhibitors, relies heavily on versatile, functionally dense chemical scaffolds. 4-Chloro-5-fluoronicotinic acid (CAS: 860296-20-4) has emerged as a privileged building block in medicinal chemistry and oncology drug development [1]. Its unique substitution pattern—a carboxylic acid for solvent-exposed tail attachment, a highly activated chlorine for hinge-binder coupling, and a fluorine atom for metabolic modulation—makes it an ideal core for designing highly selective anticancer agents.

This application note provides a comprehensive guide to the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for incorporating 4-chloro-5-fluoronicotinic acid into oncology drug discovery pipelines.

Physicochemical Profiling & Mechanistic Rationale

The utility of 4-chloro-5-fluoronicotinic acid is dictated by its precise electronic and steric properties. Understanding these properties is critical for predicting its behavior in both synthetic workflows and biological systems [1, 2].

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of the scaffold, which inform downstream formulation and pharmacokinetic (PK) optimization.

ParameterValuePharmacological Implication
CAS Number 860296-20-4Unique identifier for procurement and patent tracking [1].
Molecular Weight 175.54 g/mol Low molecular weight allows for extensive derivatization while remaining within Lipinski’s Rule of 5 [1].
Topological Polar Surface Area (TPSA) 50.19 ŲOptimal for cellular permeability; leaves room for adding polar groups without exceeding the 140 Ų limit[1].
XLogP3 1.57Moderate lipophilicity, balancing aqueous solubility and lipid membrane partitioning [1].
Predicted pKa 0.39 ± 0.25The electron-withdrawing halogens significantly reduce the basicity of the pyridine nitrogen, mitigating hERG toxicity liabilities [1].
Structural Causality in Drug Design

The strategic placement of functional groups on this pyridine core is not accidental; each serves a distinct purpose in the synthesis and efficacy of the final anticancer agent:

  • C3 Carboxylic Acid: Serves as the primary anchor for amide coupling. In kinase inhibitors, this position is typically coupled to solubilizing aliphatic amines (e.g., piperazines or morpholines) that project outward into the solvent-exposed region of the kinase ATP-binding pocket.

  • C4 Chlorine: Positioned para to the pyridine nitrogen, this chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr). It acts as the attachment point for aniline or heteroaryl amines, which form the critical hydrogen bonds with the kinase hinge region.

  • C5 Fluorine: Fluorine is highly electronegative but sterically similar to hydrogen. Its presence lowers the pKa of the pyridine nitrogen (improving PK properties), acts as a metabolic block against Cytochrome P450 (CYP)-mediated oxidation, and can engage in orthogonal multipolar interactions with the protein backbone.

Pharmacophore Core 4-Chloro-5-fluoronicotinic Acid (Scaffold) C3 C3 Carboxylic Acid (Amide Handle) Core->C3 Functionalization C4 C4 Chlorine (SNAr Handle) Core->C4 Substitution C5 C5 Fluorine (Metabolic Block) Core->C5 Intrinsic Tail Solvent-Exposed Tail (Solubility/PK) C3->Tail Amide Coupling Hinge Hinge-Binding Motif (Target Affinity) C4->Hinge Nucleophilic Attack Drug Targeted Kinase Inhibitor C5->Drug Tail->Drug Hinge->Drug

Fig 1: Pharmacophore mapping of 4-chloro-5-fluoronicotinic acid in kinase inhibitor design.

Synthetic Methodologies & Protocols

To successfully utilize this scaffold, the sequence of reactions is paramount. Expert Insight: The amide coupling must be performed before the SNAr reaction. If SNAr is attempted on the free carboxylic acid, the basic conditions will deprotonate the acid. The resulting carboxylate anion is strongly electron-donating, which deactivates the pyridine ring and stalls the SNAr process. By converting the acid to an amide first, the electron-withdrawing nature of the carbonyl is preserved, accelerating the subsequent displacement of the C4 chlorine.

Synthesis Start Starting Material (CAS: 860296-20-4) Step1 1. Amide Coupling HATU, DIPEA, DMF, RT Start->Step1 QC1 QC Check: LC-MS Verify [M+H]+ & Purity Step1->QC1 2-4 Hours Step2 2. SNAr Reaction Amine, K2CO3, NMP, 90°C QC1->Step2 If >95% pure QC2 QC Check: HPLC/MS Confirm Cl Displacement Step2->QC2 12-16 Hours Final Final Anticancer Agent Prep-HPLC Purification QC2->Final Workup & Cleavage

Fig 2: Two-step synthetic workflow for derivatizing 4-chloro-5-fluoronicotinic acid.

Protocol 1: C3 Amide Coupling

This protocol utilizes HATU as the coupling reagent. HATU is preferred over EDC/HOBt for electron-deficient aromatic carboxylic acids because it generates a highly reactive HOAt ester intermediate, driving the reaction to completion rapidly at room temperature.

Reagents:

  • 4-Chloro-5-fluoronicotinic acid (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Charge a dry, round-bottom flask with 4-chloro-5-fluoronicotinic acid and anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA to the stirring solution. Rationale: DIPEA deprotonates the carboxylic acid, preparing it for activation, and neutralizes any HCl salts if the amine is provided as a hydrochloride.

  • Add HATU in one portion. Stir for 15 minutes at room temperature to allow the active ester to form.

  • Add the desired amine dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validating QC Step: Monitor by LC-MS. The reaction is complete when the starting material mass (m/z 174.0 [M-H]-) disappears. The product mass will exhibit a distinct 3:1 isotopic pattern (M : M+2) due to the intact C4 chlorine atom.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: C4 Nucleophilic Aromatic Substitution (SNAr)

With the amide formed, the C4 position is now highly electrophilic. This step attaches the hinge-binding motif (typically an aniline derivative).

Reagents:

  • Intermediate from Protocol 1 (1.0 eq)

  • Aniline/Heteroaryl amine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (0.1 M)

Step-by-Step Procedure:

  • Dissolve the amide intermediate in anhydrous NMP. Rationale: NMP is chosen over DMF because its higher boiling point safely accommodates the elevated temperatures required for SNAr on sterically hindered anilines.

  • Add the aniline derivative and finely powdered K₂CO₃.

  • Heat the reaction mixture to 90–100 °C for 12–16 hours.

  • Self-Validating QC Step: Monitor by LC-MS. The success of this step is unmistakably validated by the loss of the chlorine isotope pattern . The product peak will no longer show the 3:1 M:M+2 ratio, confirming that the chlorine has been successfully displaced by the nitrogen nucleophile.

  • Workup: Cool to room temperature. Dilute with water to precipitate the crude product. If the product does not precipitate, extract with Dichloromethane (DCM).

  • Purify the final compound via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the targeted anticancer candidate.

Conclusion

4-Chloro-5-fluoronicotinic acid represents a masterclass in rational drug design scaffolds. By exploiting the orthogonal reactivity of its functional groups—specifically, the differential activation of the C3 carboxylic acid and the C4 chlorine—medicinal chemists can rapidly generate diverse libraries of kinase inhibitors. The protocols outlined above ensure high-fidelity synthesis through mechanistic logic and self-validating analytical checkpoints.

References

  • PubChemLite. "860296-20-4 (C6H3ClFNO2) - Structural Information and Patent Data." Université du Luxembourg. Available at:[Link] (Accessed March 14, 2026).

Troubleshooting & Optimization

Process Chemistry Support Center: 4-Chloro-5-fluoronicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As process chemists and drug development professionals, synthesizing highly functionalized pyridine building blocks like 4-chloro-5-fluoronicotinic acid (CAS: 860296-20-4) presents unique regiochemical and thermodynamic challenges . The presence of multiple electron-withdrawing groups on the pyridine core makes the system highly susceptible to side reactions, including decarboxylation, poor regioselectivity, and nucleophilic aromatic substitution (SNAr) during isolation .

This guide bypasses generic protocols to provide field-proven, mechanistically grounded troubleshooting strategies for scaling this critical pharmaceutical intermediate.

Mechanistic Overview & Reaction Logic

The traditional route to functionalized chloropyridines often relies on the direct chlorination of a pyridine N-oxide precursor. However, activating 5-fluoronicotinic acid N-oxide with phosphorus oxychloride (POCl₃) inherently activates the 2-, 4-, and 6-positions simultaneously. This leads to a statistical nightmare of regioisomers (e.g., 2-chloro and 6-chloro isomers) and over-chlorinated byproducts (e.g., 2,6-dichloro-5-fluoronicotinic acid) .

The Expert Solution: To achieve absolute regiocontrol, the optimal synthetic pathway abandons the N-oxide route in favor of the 4-hydroxy-5-fluoronicotinic acid tautomer (pyridone). By utilizing a Vilsmeier-Haack-type chlorination (POCl₃ + catalytic DMF), chloride delivery is directed exclusively to the 4-position.

Pathway Start 4-Hydroxy-5-fluoronicotinic Acid (Optimal Precursor) Reagent Vilsmeier Reagent (POCl3 + DMF) Start->Reagent Activation Target 4-Chloro-5-fluoronicotinic Acid (Target Product) Reagent->Target 80°C, Toluene Decarb Decarboxylation (3-Fluoro-4-chloropyridine) Reagent->Decarb T > 100°C (Thermal Stress) Hydrolysis SNAr Hydrolysis (Reversion to 4-OH) Target->Hydrolysis Warm Aqueous Quench (>10°C)

Reaction pathway for 4-chloro-5-fluoronicotinic acid highlighting major side reactions.

Troubleshooting FAQs: Overcoming Side Reactions

Q: I am observing a complex mixture of 2-chloro, 6-chloro, and 4-chloro isomers. How do I fix my regioselectivity? A: If you are observing 2- and 6-chloro isomers, you are likely using the 5-fluoronicotinic acid N-oxide route. The fluorine at C5 and the carboxylic acid at C3 create competing electronic directing effects during the Boekelheide-type rearrangement. Actionable Fix: Switch your starting material to 4-hydroxy-5-fluoronicotinic acid . The hydroxyl group pre-determines the site of chlorination, effectively reducing your regioisomer impurities to 0%. If you must use the N-oxide route, intentionally drive the reaction to the 2,6-dichloro derivative, followed by a highly selective palladium-catalyzed mono-dechlorination .

Q: My HPLC shows significant loss of mass balance, and I am detecting 3-fluoro-4-chloropyridine. Why is my product degrading? A: You are experiencing thermal decarboxylation. Nicotinic acids are highly prone to losing CO₂ when subjected to high temperatures. The electron-withdrawing fluorine and newly installed chlorine atoms stabilize the transition state for decarboxylation. Actionable Fix: Do not run the reaction in neat POCl₃ at reflux (110°C). Dilute the system with a non-polar co-solvent (Toluene) and add 0.1 equivalents of DMF. The DMF reacts with POCl₃ to form the highly reactive Vilsmeier reagent, allowing the chlorination to proceed to completion at a much lower temperature (75–80°C), completely suppressing decarboxylation.

Q: The reaction looks clean by in-process control (IPC), but after the aqueous workup, my yield drops and I see starting material again. What happened? A: This is a classic case of SNAr reversion. The intermediate is actually 4-chloro-5-fluoronicotinoyl chloride. During the aqueous quench, you must hydrolyze the acid chloride back to the carboxylic acid. However, the 4-chloro position is highly activated by the pyridine nitrogen and the 5-fluoro group. If the quench water exceeds 10°C, water acts as a nucleophile and displaces the 4-chloro group, reverting your product back to the 4-hydroxy starting material. Actionable Fix: Implement a strict reverse quench . Slowly drip the reaction mixture into vigorously stirred water maintained between 0–5°C.

Troubleshooting Problem Impure Product Profile Detected via HPLC Check1 Is Decarboxylation Occurring? Problem->Check1 Fix1 Lower Temp to 80°C & Add Toluene Check1->Fix1 Yes Check2 Is 4-OH Reversion Observed? Check1->Check2 No Success High Purity Target Isolated Fix1->Success Fix2 Strict Reverse Quench at 0-5°C Check2->Fix2 Yes Check3 Are Regioisomers Present? Check2->Check3 No Fix2->Success Fix3 Switch from N-Oxide to 4-OH Precursor Check3->Fix3 Yes Check3->Success No Fix3->Success

Troubleshooting workflow for resolving common side reactions during chlorination.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of side reactions when starting from 4-hydroxy-5-fluoronicotinic acid.

Reaction ConditionsSolventTemp (°C)Time (h)Decarboxylation (%)4-OH Reversion (%)Isolated Yield (%)
Neat POCl₃ (Excess)None110428.54.241.0
POCl₃ (3.0 eq)Toluene110416.32.162.5
POCl₃ (1.5 eq) + DMF (0.1 eq)Toluene806< 1.0< 1.089.2
POCl₃ (1.5 eq) + DMF (0.1 eq)Toluene806 (Quench at 25°C)< 1.019.464.8

Validated Experimental Protocol

This protocol represents a self-validating system. The inclusion of specific IPCs ensures that the reaction does not proceed to the next stage unless the mechanistic requirements of the current stage are met.

Reagents:

  • 4-Hydroxy-5-fluoronicotinic acid: 1.0 eq (100 g, 0.636 mol)

  • Phosphorus oxychloride (POCl₃): 1.5 eq (146 g, 0.954 mol)

  • N,N-Dimethylformamide (DMF): 0.1 eq (4.6 g, 0.063 mol)

  • Toluene (Anhydrous): 500 mL

Step-by-Step Methodology:

  • System Preparation: Charge a dry, nitrogen-purged 2L jacketed reactor with 4-hydroxy-5-fluoronicotinic acid and anhydrous toluene. Stir to form a uniform slurry.

  • Catalyst Addition: Add DMF (0.1 eq) to the slurry at 20°C. Causality Note: DMF is added before POCl₃ to ensure immediate formation of the Vilsmeier reagent upon POCl₃ addition, preventing unselective chlorination.

  • Chlorinating Agent Addition: Dropwise add POCl₃ over 30 minutes, maintaining the internal temperature below 30°C.

  • Controlled Heating: Gradually ramp the internal temperature to 80°C. Hold at 80°C for 6 hours.

  • IPC Validation (Crucial): Sample the reaction mixture, quench in cold methanol, and analyze via HPLC (254 nm). Validation criteria: The reaction is deemed complete only when the 4-hydroxy starting material is < 1.0% area. Do not exceed 85°C to force completion, as this will trigger decarboxylation.

  • Reverse Quench (Temperature Critical): Cool the reaction mixture to 20°C. In a separate 5L reactor, prepare 1.5 L of purified water and chill to 0–5°C. Slowly transfer the reaction mixture into the cold water over 2 hours. Validation criteria: The internal temperature of the quench vessel MUST NOT exceed 10°C at any point to prevent SNAr reversion to the 4-hydroxy species.

  • Isolation: Stir the quenched mixture for 1 hour at 5°C to ensure complete hydrolysis of the acid chloride. Filter the resulting white/off-white precipitate. Wash the filter cake with cold water (2 x 200 mL) and dry under vacuum at 45°C to constant weight.

References

  • European Chemicals Agency (ECHA). "4-chloro-5-fluoropyridine-3-carboxylic acid." ECHA CHEM Database.[Link]

  • Landelle, G., et al. "New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use." Molecules 27.5 (2022): 1643.[Link]

  • Wang, Z., et al. "A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid." Journal of Organic Chemistry 71.10 (2006): 4021-4023.[Link]

Technical Support Center: Purification Challenges of 4-Chloro-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Chloro-5-fluoronicotinic acid (CAS No: 860296-20-4). This document is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic workflows. Achieving high purity of this compound is paramount for the success of subsequent reactions and the integrity of the final products. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during its purification.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 4-Chloro-5-fluoronicotinic acid is the foundation of effective purification strategy design.

PropertyValueSource(s)
CAS Number 860296-20-4[1]
Molecular Formula C₆H₃ClFNO₂[1]
Molecular Weight 175.54 g/mol [1][2]
Melting Point 152 °C (decomposition)[1]
pKa 0.39 ± 0.25 (Predicted)[1]
Appearance Solid
XLogP3 1.57230[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Chloro-5-fluoronicotinic acid in a direct question-and-answer format.

Q1: My final product has a low and broad melting point. What is the most probable cause?

A: A low and broad melting point is a classic indicator of impurities. The presence of foreign substances disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting range. The most common culprits are:

  • Residual Solvents: Solvents from the reaction or a previous purification step may be trapped in the crystal structure.

  • Unreacted Starting Materials: Depending on the synthetic route, precursors such as other chlorinated or fluorinated pyridines may persist. For example, syntheses starting from multi-halogenated precursors can leave residual starting material if the reaction is incomplete.[3]

  • Reaction Byproducts: Isomeric impurities or byproducts from side reactions are a significant challenge. For instance, if the synthesis involves the hydrolysis of a nitrile or ester, incomplete reaction will leave these as impurities.[4][5]

Solution: Re-purify the material. Recrystallization is often the most effective first step for removing minor impurities. If that fails, column chromatography provides superior separation power for closely related compounds.

Q2: My HPLC analysis shows a significant impurity peak very close to the main product peak. How can I resolve and remove this?

A: Peaks with close retention times on HPLC often indicate the presence of structurally similar impurities, such as regioisomers.

Causality & Solution:

  • Optimize HPLC Method: The first step is to confirm if your analytical method has sufficient resolving power. Modify the mobile phase gradient, change the solvent composition (e.g., switching from acetonitrile to methanol or vice-versa), or try a different column chemistry (e.g., C8 instead of C18) to improve separation.[6]

  • Preparative HPLC: If analytical method optimization provides baseline separation, the next logical step is to scale up to preparative HPLC. This technique uses the same principles as analytical HPLC but with larger columns and higher flow rates to isolate and collect purified fractions of your compound.[7]

  • Recrystallization with Seed Crystals: If you can obtain a small amount of highly pure material, use it to seed a supersaturated solution of your impure product. Seeding can sometimes selectively crystallize the desired isomer, leaving the impurity in the mother liquor.

  • Chemical Derivatization: In complex cases, you might consider temporarily derivatizing the carboxylic acid (e.g., to a methyl ester). The physical properties of the derivative will be different, which may allow for easier separation by chromatography or recrystallization. After purification, the derivative can be hydrolyzed back to the parent acid.

Q3: My yield after recrystallization is extremely low. What could have gone wrong?

A: Low recovery from recrystallization is a common issue that can almost always be traced back to the choice and volume of the solvent.[8]

Causality & Solution:

  • Excessive Solvent: The most frequent error is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume will keep a significant portion of your product dissolved even after cooling.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[8] If your compound has moderate solubility at room temperature, you will lose a substantial amount in the mother liquor. You may need to screen different solvents or use a binary solvent system (one solvent in which the compound is soluble and one in which it is insoluble).

  • Premature Crystallization: If the solution cools too quickly, crystals will trap impurities, and you may lose product during subsequent washes. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[8]

  • Incomplete Precipitation: Ensure you have allowed sufficient time for crystallization to complete, including cooling in an ice bath to maximize the yield.

Q4: The product is off-white or yellowish instead of white. How can I remove the color?

A: Discoloration is typically caused by trace amounts of highly colored, often polymeric or oxidized, impurities. These are often present in such small quantities that they don't significantly affect NMR or melting points but are aesthetically undesirable and may indicate underlying stability issues.

Solution: The most effective method for removing colored impurities is to treat a solution of the crude product with activated charcoal.

  • Dissolve the 4-Chloro-5-fluoronicotinic acid in a suitable hot solvent, as you would for recrystallization.

  • Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.

  • Keep the solution hot and swirl or stir for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

  • Allow the clear, colorless filtrate to cool and crystallize as you would in a standard recrystallization.

Caution: Using too much charcoal can lead to the loss of your desired product due to non-specific adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for routine purity assessment of 4-Chloro-5-fluoronicotinic acid?

A: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard for determining the purity of aromatic compounds like this one.[6][9] A reversed-phase method using a C18 column is typically the first choice. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For impurity identification, HPLC-Mass Spectrometry (HPLC-MS) is invaluable.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the chemical structure and can be used for quantitative analysis (qNMR) against a certified standard.[10]

Q2: What are the recommended storage conditions for this compound?

A: To ensure long-term stability, 4-Chloro-5-fluoronicotinic acid should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[11] Some suppliers recommend storage at 2-8°C or even -20°C to minimize potential degradation over time.[12] It should be kept away from strong oxidizing agents and strong bases.[13]

Q3: What personal protective equipment (PPE) should I use when handling this material?

A: Standard laboratory PPE is required. This includes safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[11][14] Operations that may generate dust should be performed in a chemical fume hood or a well-ventilated area to avoid inhalation.[12][14] Always consult the latest Safety Data Sheet (SDS) for complete handling information.[11][12][13][14]

Visualized Workflows & Protocols

General Purification Strategy

The following workflow provides a general decision-making process for purifying crude 4-Chloro-5-fluoronicotinic acid.

crude Crude Product purity_check_1 Purity Check (HPLC, TLC, NMR) crude->purity_check_1 recrystallize Recrystallization purity_check_1->recrystallize Purity < 98% pure_product Pure Product (>98%) purity_check_1->pure_product Purity > 98% purity_check_2 Purity Check recrystallize->purity_check_2 purity_check_2->pure_product Purity > 98% column_chrom Column Chromatography purity_check_2->column_chrom Purity < 98% purity_check_3 Purity Check column_chrom->purity_check_3 purity_check_3->pure_product Purity > 98% fail Impurity ID & Method Redevelopment purity_check_3->fail Purity < 98%

Caption: General purification workflow for 4-Chloro-5-fluoronicotinic acid.

Troubleshooting with HPLC

This decision tree helps diagnose and solve purity issues identified by HPLC analysis.

start HPLC shows <98% purity check_peaks Analyze Impurity Profile start->check_peaks many_small Multiple small, well-resolved peaks check_peaks->many_small one_major One major impurity peak check_peaks->one_major broad_tailing Broad or tailing product peak check_peaks->broad_tailing solve_many Standard Recrystallization many_small->solve_many solve_one Optimize Recrystallization (different solvent) or Column Chromatography one_major->solve_one solve_broad Check for column overload or sample degradation. Re-run at lower concentration. broad_tailing->solve_broad end_ok Purity Acceptable solve_many->end_ok solve_one->end_ok solve_broad->end_ok

Caption: Decision tree for troubleshooting HPLC purity results.

Protocol 1: Standard Recrystallization

This protocol describes a general method for recrystallizing 4-Chloro-5-fluoronicotinic acid. The ideal solvent must be determined empirically, but acetone, or a mixed solvent system like ethanol/water, is a good starting point.[15]

Materials:

  • Crude 4-Chloro-5-fluoronicotinic acid

  • Erlenmeyer flasks

  • Recrystallization solvent (e.g., acetone, ethanol, water)

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it dissolves upon heating but precipitates upon cooling, it is a good candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[8] This is a critical step to ensure a good yield.

  • Decolorization (if needed): If the solution is colored, add a spatula-tip of activated charcoal and heat for another 5 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.[8]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Protocol 2: HPLC Purity Analysis

This protocol provides a starting point for a reversed-phase HPLC method for purity assessment. This method may require optimization for your specific instrument and impurity profile.[6]

Instrumentation & Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile, water, and formic acid

  • Sample of 4-Chloro-5-fluoronicotinic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mix of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm (or as determined by a UV scan)

    • Column Temperature: 30 °C

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      15.0 5 95
      18.0 5 95
      18.1 95 5

      | 22.0 | 95 | 5 |

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

References

  • Combi-Blocks, Inc. (2023).
  • Sigma-Aldrich. (n.d.). 4-Amino-6-chloro-5-fluoronicotinic acid.
  • Fisher Scientific. (2009). Safety Data Sheet - 2,6-Dichloro-5-fluoronicotinic acid.
  • Fisher Scientific. (2013).
  • Eureka | Patsnap. (2005).
  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Echemi. (n.d.). 4-chloro-5-fluoropyridine-3-carboxylic acid.
  • Echemi. (n.d.).
  • ChemicalBook. (n.d.). 4-Chloronicotinic acid synthesis.
  • Organic Chemistry Lab: Recrystalliz
  • Google Patents. (n.d.).
  • Ellis, M. (2024). Purification and Isolation of α-Chloro-β-Lactone Precursor Molecules.
  • PubChem. (n.d.). 2-Chloro-5-fluoronicotinic acid.
  • ChemScene. (n.d.). 4-Chloro-5-fluoronicotinamide.
  • Google Patents. (n.d.). US3027380A - Process for preparing 5-fluoronicotinic acid.
  • MDPI. (2014). From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid.
  • PMC. (2016).
  • BenchChem. (2025). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.
  • Varian, Inc. (n.d.).
  • European Patent Office. (n.d.). Process for producing chloronicotinic acid compounds.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • MilliporeSigma. (n.d.). 6-Chloro-5-fluoronicotinic acid.
  • ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis.
  • Illinois State Water Survey. (n.d.).
  • MDPI. (2021). Prediction of Chromatography Conditions for Purification in Organic Synthesis Using Deep Learning.
  • ResearchGate. (2025). (PDF) From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid.
  • Sigma-Aldrich. (n.d.). 4-Amino-6-chloro-5-fluoronicotinic acid | 2454491-15-5.
  • BLD Pharm. (n.d.). 2454491-15-5|4-Amino-6-chloro-5-fluoronicotinic acid.
  • IAEA. (2012). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole.

Sources

Stability issues of 4-Chloro-5-fluoronicotinic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-5-fluoronicotinic acid (CAS: 860296-20-4). This highly functionalized pyridine derivative is a critical building block in pharmaceutical and agrochemical research. However, its unique electronic properties make it highly susceptible to specific degradation pathways in solution.

This guide is designed for research scientists and drug development professionals to diagnose, troubleshoot, and prevent stability issues during experimental workflows.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: My LC-MS analysis shows significant degradation of 4-Chloro-5-fluoronicotinic acid when formulated in standard PBS (pH 7.4). Why is this happening? A: The degradation is driven by Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is inherently electron-deficient because the nitrogen atom acts as an electron sink. In 4-Chloro-5-fluoronicotinic acid, the C4 position is para to the pyridine nitrogen, which highly stabilizes the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack[1]. Furthermore, the electron-withdrawing fluorine at C5 and the carboxylic acid at C3 severely deplete the electron density of the ring. Consequently, even mild nucleophiles like hydroxyl ions (OH⁻) in pH 7.4 buffers will readily attack the C4 position, displacing the chloride ion to form 4-hydroxy-5-fluoronicotinic acid[2].

Q2: I prepared a stock solution in methanol to avoid aqueous hydrolysis, but I am still seeing multiple new peaks in my chromatogram. What went wrong? A: Methanol is a nucleophilic solvent and presents a dual threat to this specific molecule.

  • Transesterification/Esterification: The carboxylic acid group can react with methanol to form a methyl ester (mass shift of +14 Da)[3].

  • Solvolysis (SNAr): The methoxide ion (or methanol itself, under prolonged exposure) can attack the highly activated C4 position, displacing the chlorine to form 4-methoxy-5-fluoronicotinic acid (mass shift of -4.4 Da)[4]. Solution: Always use strictly non-nucleophilic, aprotic solvents like anhydrous DMSO or Acetonitrile (ACN) for stock solutions.

Q3: How can I differentiate between thermal degradation and solvent-induced hydrolysis in my stability assays? A: You must establish a self-validating experimental matrix. Run your target formulation alongside a control sample dissolved in anhydrous Acetonitrile at the exact same temperature. If the ACN control remains intact while your formulation degrades, the mechanism is solvent-induced (hydrolytic or nucleophilic) rather than purely thermal.

Part 2: Visualizing the Degradation Logic

To effectively troubleshoot, it is crucial to understand the chemical pathways and the logical steps to mitigate them.

SNAr_Mechanism A 4-Chloro-5-fluoronicotinic acid (Intact Molecule) B Nucleophilic Attack (OH⁻ or RO⁻) A->B pH > 7.0 or Nucleophilic Solvent C Meisenheimer Complex (Stabilized Anion) B->C Attack at C4 Position D 4-Substituted-5-fluoronicotinic acid (Primary Degradant) C->D Elimination E Chloride Ion (Leaving Group) C->E Cleavage

Caption: SNAr degradation pathway of 4-Chloro-5-fluoronicotinic acid via Meisenheimer intermediate.

Troubleshooting_Tree Start Degradation Detected (LC-MS / HPLC) Q1 Is the solvent aqueous? Start->Q1 A1_Yes Check Buffer pH Q1->A1_Yes Yes A1_No Is the solvent an alcohol (e.g., MeOH, EtOH)? Q1->A1_No No Sol1 Adjust pH < 6.0 Use non-nucleophilic buffer A1_Yes->Sol1 pH ≥ 7.0 Sol2 Switch to Aprotic Solvent (Anhydrous DMSO / ACN) A1_No->Sol2 Yes Stable Monitor Thermal Stability (Store at -20°C) A1_No->Stable No (Already Aprotic)

Caption: Decision tree for troubleshooting solvent-induced degradation.

Part 3: Quantitative Stability Profiling

The following table summarizes the expected stability of 4-Chloro-5-fluoronicotinic acid across various common laboratory solvents, highlighting the causal relationship between solvent nucleophilicity and degradation rate.

Solvent / ConditionpH LevelPrimary Degradation MechanismEstimated Stability (25°C)Recommended Action
Water / Formic Acid 2.0 - 4.0None (Protonation stabilizes ring)High (> 7 days)Safe for short-term LC-MS mobile phases.
Water / PBS Buffer 7.4Base-catalyzed SNAr (Hydrolysis)Low (< 12 hours)Avoid prolonged storage; prepare fresh.
Water / NaOH 10.0+Rapid Base-catalyzed SNArCritical (< 1 hour)Do not use for stock solutions.
Methanol / Ethanol N/ASolvolysis & EsterificationLow (< 24 hours)Completely avoid alcoholic solvents.
DMSO (Anhydrous) N/ANoneHigh (> 3 months)Ideal for long-term stock storage at -20°C.
Acetonitrile (ACN) N/ANoneHigh (> 3 months)Ideal for dilutions and analytical preps.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions (Self-Validating)

To prevent premature degradation before biological or chemical assays, stock solutions must be prepared under strictly anhydrous, non-nucleophilic conditions.

  • Step 1: Solvent Preparation. Procure anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) packaged under argon. Causality: Standard DMSO is highly hygroscopic; absorbed water will initiate hydrolysis over time.

  • Step 2: Inert Dissolution. Purge the vial containing the lyophilized 4-Chloro-5-fluoronicotinic acid powder with dry nitrogen or argon. Inject the anhydrous solvent directly through the septum.

  • Step 3: Concentration Verification. Vortex gently until fully dissolved (target 10 mM to 50 mM).

  • Step 4: Self-Validation Aliquot. Immediately remove a 10 µL aliquot and dilute it in ACN for baseline LC-MS analysis. This establishes your "Time Zero" purity profile.

  • Step 5: Storage. Aliquot the remaining stock into single-use amber glass vials (to prevent potential photolytic halogen cleavage) and store at -20°C.

Protocol B: Forced Degradation Profiling (Hydrolytic Stress Testing)

When developing a formulation, it is necessary to map the exact degradation kinetics of the compound to ensure downstream assay integrity[3].

  • Step 1: Baseline Preparation. Prepare a 1 mg/mL solution of the compound in 50% ACN / 50% Water (pH adjusted to 4.0 with formic acid).

  • Step 2: Acidic Stress. Transfer 1 mL of the baseline solution to a vial. Add 100 µL of 1M HCl. Incubate at 40°C for 24 hours.

  • Step 3: Basic Stress (The Vulnerability Test). Transfer 1 mL of the baseline solution to a second vial. Add 100 µL of 1M NaOH. Incubate at 25°C. Note: Due to the high reactivity of the C4-chlorine, sample this vial at 1 hour, 4 hours, and 8 hours.

  • Step 4: Quenching & Analysis. Neutralize the basic stress samples with equivalent HCl before injection into the LC-MS.

  • Step 5: Data Interpretation. Look for a mass shift of -18.4 Da in the basic stress sample. This corresponds to the loss of the chlorine isotope (~35.4 Da) and the addition of a hydroxyl group (~17.0 Da), confirming the SNAr hydrolysis pathway.

Part 5: References

  • Drug stability | Basicmedical Key Source: Basicmedical Key URL:[Link]

  • Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid Source: PubMed Central (NIH) URL:[Link]

  • Hydrolysis in Pharmaceutical Formulations Source: USPTO / Pharmaceutical Development Literature URL:[Link]

Sources

How to remove impurities from 4-Chloro-5-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification and Troubleshooting of 4-Chloro-5-fluoronicotinic Acid

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that halogenated nicotinic acids are highly versatile but notoriously sensitive building blocks. 4-Chloro-5-fluoronicotinic acid (CAS: 860296-20-4) presents unique purification challenges due to its dense array of electron-withdrawing groups, which heavily influence its reactivity and stability.

This guide is designed by our Senior Application Scientists to move beyond basic procedures. Here, we dissect the causality behind impurity formation and provide a self-validating purification framework to ensure your material meets stringent pharmaceutical-grade specifications.

Part 1: Impurity Profiling and Physicochemical Data

To effectively remove impurities, we must first understand their thermodynamic and electronic origins. The table below summarizes the quantitative and qualitative data for the target compound and its most common synthetic impurities.

Table 1: Physicochemical Profile of 4-Chloro-5-fluoronicotinic Acid and Common Impurities

CompoundMolecular WeightNature of ImpurityRelative Polarity (RP-HPLC)Primary Removal Strategy
4-Chloro-5-fluoronicotinic acid 175.54 g/mol Target Product Reference (Rt)N/A
4-Hydroxy-5-fluoronicotinic acid 157.10 g/mol Hydrolysis (SNAr) byproductHigher (Elutes earlier)pH-controlled precipitation
6-Chloro-5-fluoronicotinic acid 175.54 g/mol Synthetic RegioisomerSimilar to TargetFractional Recrystallization
4-Chloro-3-fluoropyridine 131.45 g/mol Thermal DecarboxylationLower (Elutes later)Organic Wash at Basic pH

Part 2: Troubleshooting FAQs – The "Why" Behind the Chemistry

Q1: My LC-MS shows a significant mass shift of -18.45 Da (Loss of Cl, addition of OH), corresponding to 4-hydroxy-5-fluoronicotinic acid. Why is this forming, and how do I prevent it? The Causality: This is a classic Nucleophilic Aromatic Substitution (SNAr) degradation pathway[1]. The pyridine nitrogen acts as a powerful electron sink, heavily depleting electron density at the 2- and 4-positions. In 4-chloro-5-fluoronicotinic acid, the 4-position is exceptionally electrophilic because it is flanked by the highly electronegative 5-fluoro group and the 3-carboxylic acid. When exposed to aqueous base (e.g., NaOH) during workup, hydroxide ions readily attack the 4-position to form a Meisenheimer intermediate, followed by rapid expulsion of the chloride leaving group[2][3]. The Solution: Strictly control the temperature (<10°C) and time spent in highly basic conditions (pH > 10). To remove existing hydroxy impurities, leverage the pKa difference during the acidification step (detailed in the protocol below).

SNAr_Pathway A 4-Chloro-5-fluoro- nicotinic acid B Meisenheimer Intermediate A->B OH⁻ Attack (Rate Determining) C 4-Hydroxy-5-fluoro- nicotinic acid B->C Cl⁻ Expulsion (Fast)

SNAr hydrolysis mechanism of 4-chloro-5-fluoronicotinic acid under basic conditions.

Q2: I am detecting the 6-chloro-5-fluoronicotinic acid regioisomer. Standard silica gel chromatography is failing to separate them. What is the alternative? The Causality: Regioisomers formed during the non-selective halogenation of pyridine precursors often co-elute on normal-phase silica due to identical functional groups and nearly identical dipole moments. The Solution: Switch to fractional recrystallization. The 4-chloro and 6-chloro isomers possess different crystal lattice energies. By utilizing a mixed solvent system of Isopropanol (IPA) and water, the 4-chloro isomer can be selectively crystallized as water (the anti-solvent) is introduced[4].

Q3: I am losing yield during the final drying step and noticing a volatile, non-polar impurity on TLC. The Causality: Halogenated nicotinic acids are highly prone to thermal decarboxylation, yielding 4-chloro-3-fluoropyridine. The electron-withdrawing groups stabilize the transition state of CO2 loss at elevated temperatures. The Solution: Never dry this compound at temperatures exceeding 45°C. If the decarboxylated impurity is already present, it can be easily removed by washing a basic aqueous solution of your crude mixture with an organic solvent (e.g., Dichloromethane). The neutral decarboxylated pyridine will partition into the organic phase, while your target remains in the aqueous phase as a nicotinate salt[5].

Part 3: Self-Validating Purification Protocol

This protocol combines acid-base extraction with fractional recrystallization to systematically strip away decarboxylated, hydrolyzed, and regioisomeric impurities[4][6].

Phase 1: Acid-Base Extraction (Removal of Decarboxylated & Neutral Impurities)
  • Dissolution: Suspend the crude 4-chloro-5-fluoronicotinic acid in cold water (5 volumes). Slowly add 2M NaOH dropwise while maintaining the internal temperature below 10°C until the pH reaches 8.0–8.5.

    • Self-Validation Check: The suspension should become a clear solution. If particulates remain, they are likely highly non-polar impurities. Do not exceed pH 9.0 to prevent SNAr hydrolysis.

  • Organic Wash: Extract the aqueous layer twice with Dichloromethane (DCM) (3 volumes each).

    • Causality: The target compound is currently a highly water-soluble sodium nicotinate salt. The decarboxylated impurity (4-chloro-3-fluoropyridine) is neutral and will partition entirely into the DCM layer. Discard the DCM layer.

Phase 2: pH-Controlled Precipitation (Removal of Hydroxy Impurities)
  • Acidification: Transfer the aqueous layer to a jacketed reactor cooled to 5°C. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches exactly 2.5.

    • Causality: The pKa of the target carboxylic acid is approximately 3.5. At pH 2.5, it is fully protonated and crashes out of the aqueous solution. The 4-hydroxy impurity, however, has distinct hydrogen-bonding capabilities and partial pyridone-tautomer solubility that keeps a significant portion of it dissolved in the aqueous mother liquor.

  • Filtration: Filter the resulting white precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 volumes).

    • Self-Validation Check: Analyze the filtrate via LC-MS. You should observe the target compound is absent, confirming complete precipitation, while residual 4-hydroxy impurities remain in the filtrate.

Phase 3: Fractional Recrystallization (Removal of Regioisomers)
  • Dissolution in Solvent: Transfer the damp filter cake to a flask. Add Isopropanol (IPA) (approx. 4 volumes) and heat to 65°C until fully dissolved.

  • Anti-Solvent Addition: Slowly add deionized water (approx. 1 to 1.5 volumes) dropwise until the solution becomes slightly turbid.

  • Crystallization: Remove the heat source and allow the mixture to cool to room temperature at a rate of 10°C per hour, then chill to 5°C for 2 hours.

    • Causality: Slow cooling allows the 4-chloro-5-fluoronicotinic acid to form a highly ordered crystal lattice, excluding the 6-chloro regioisomer into the mother liquor.

  • Final Recovery: Filter the purified crystals and dry in a vacuum oven at 40°C (Do not exceed 45°C to prevent decarboxylation) to constant weight.

Purification_Workflow Crude Crude Mixture (Target + Impurities) Base Dissolve in Aq. Base (pH 8-9) Extract with DCM Crude->Base OrgWash Organic Layer (Decarboxylated Impurities) Base->OrgWash Discard AqLayer Aqueous Layer (Nicotinate Salts) Base->AqLayer Retain Acidify Acidify to pH 2-3 at 5°C AqLayer->Acidify Filter Filter & Wash (Removes Hydroxy Impurity) Acidify->Filter Recryst Recrystallize (IPA/Water) Filter->Recryst Pure Pure 4-Chloro-5-fluoro- nicotinic acid Recryst->Pure

Step-by-step acid-base extraction and recrystallization workflow for impurity removal.

References

  • Process for preparing 2-halogeno nicotinic acids. Google Patents (US4081451A).
  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available at:[Link]

  • Synthesis method of 5-halogenated nicotinic acid. Google Patents (CN114181139B).
  • Nucleophilic Aromatic Substitution Insights. Scribd. Available at:[Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. National Institutes of Health (PMC). Available at:[Link]

Sources

Technical Support Center: Preventing Decomposition of 4-Chloro-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-5-fluoronicotinic acid (CAS: 860296-20-4)[1]. As a highly functionalized halogenated pyridine derivative, this compound is a critical building block in pharmaceutical synthesis. However, its unique electronic structure makes it highly susceptible to specific degradation pathways.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to ensure the integrity of this reagent during storage and handling.

Mechanistic Understanding of Instability (The "Why")

To effectively prevent decomposition, we must first understand the causality behind the molecule's vulnerabilities. The instability of 4-Chloro-5-fluoronicotinic acid is driven by two primary mechanisms:

  • Nucleophilic Aromatic Substitution (SNAr) / Hydrolysis: The C4-chlorine bond is highly activated. The pyridine nitrogen, combined with the electron-withdrawing 3-carboxylic acid and 5-fluoro substituents, renders the C4 carbon extremely electrophilic. Exposure to even trace atmospheric moisture leads to rapid hydrolysis. Water acts as a nucleophile, displacing the chloride to form a 4-hydroxy derivative, which immediately tautomerizes to the thermodynamically stable (but experimentally useless) pyridone. Similar hydrolysis pathways are well-documented for halogenated nicotinic derivatives[2].

  • Thermal Decarboxylation: The compound has a melting point of 152 °C, which is explicitly noted as its decomposition temperature[1]. Nicotinic acids with electron-withdrawing halogens are prone to losing their carboxylate group as CO₂ when subjected to thermal stress, driven by the formation of a stabilized pyridyl anion intermediate. Furthermore, halogenated nicotinic acids can be susceptible to oxidative degradation[3].

Degradation A 4-Chloro-5-fluoronicotinic acid (Intact API) B Atmospheric Moisture (H2O) A->B C Thermal Stress (>152°C) A->C D SNAr Hydrolysis (C4 Position) B->D Nucleophilic Attack E Decarboxylation C->E Heat Absorption F 4-Hydroxy-5-fluoronicotinic acid (Pyridone) D->F -HCl G 3-Fluoro-4-chloropyridine + CO2 E->G -CO2

Degradation pathways of 4-Chloro-5-fluoronicotinic acid via SNAr hydrolysis and decarboxylation.

Troubleshooting FAQs

Q: My NMR/HPLC shows a new, highly polar major impurity after a month of storage. What is it? A: You are almost certainly observing the pyridone tautomer of 4-hydroxy-5-fluoronicotinic acid. The C4 position is highly activated. If your storage vial was opened in ambient air, atmospheric moisture condensed inside. The water attacked the C4 position, displacing the chlorine atom. To prevent this, the material must be stored under an inert atmosphere (Argon or N₂)[4].

Q: Can I prepare stock solutions in DMSO or Methanol for long-term storage? A: No. DMSO is highly hygroscopic. When you prepare a stock solution in DMSO, it rapidly absorbs atmospheric water. Because the compound is already in solution, the kinetics of the SNAr hydrolysis reaction are vastly accelerated. Stock solutions will degrade within hours. Always store the compound as a dry solid and prepare solutions immediately prior to your experiment.

Q: Why do you recommend storing at 2-8°C instead of -20°C? A: While -20°C further reduces thermal degradation kinetics, standard laboratory freezers undergo freeze-thaw cycles that introduce severe condensation risks upon retrieving the sample. For this specific halogenated compound, moisture (hydrolysis) is a far greater threat than room-temperature thermal degradation. Storing at 2-8°C under an inert atmosphere strikes the optimal balance between minimizing thermal energy and preventing condensation-induced hydrolysis[4].

Q: Why did my reaction fail when I heated the compound above 150°C in a sealed tube? A: The compound undergoes catastrophic thermal decomposition (decarboxylation) at 152 °C[1]. If your synthetic step requires temperatures near or above this threshold, you must redesign your synthetic route to functionalize the carboxylic acid (e.g., esterification) prior to applying high heat, which stabilizes the moiety against decarboxylation.

Self-Validating Standard Operating Procedure (SOP): Aliquoting & Storage

To guarantee scientific integrity, we utilize a Self-Validating System . This means the protocol inherently proves its own success or failure without requiring external analytical assays until a failure is flagged.

Step 1: Environmental Control Never open the bulk container in ambient air. Transfer the sealed bulk bottle into a glove box purged with dry Argon or Nitrogen.

Step 2: Aliquoting Divide the bulk powder into single-use aliquots using amber glass vials (to prevent photolytic degradation). This ensures that the bulk material is not subjected to repeated atmospheric exposure during daily use.

Step 3: Sealing and Purging Cap the vials tightly with PTFE-lined caps. The PTFE lining is chemically inert and provides a superior moisture barrier compared to standard silicone septa.

Step 4: The Self-Validating Storage Setup Place the amber vials inside a transparent, airtight secondary container (e.g., a vacuum desiccator or a sealed Nalgene jar). Fill the bottom of this secondary container with indicating Drierite (Cobalt(II) chloride-based, which is blue when dry and pink when wet). Store this entire assembly at 2-8°C[4].

Validation Check: Before using an aliquot, visually inspect the Drierite through the transparent secondary container.

  • If Blue: The micro-environment is definitively dry. The storage condition is validated, and the reagent is safe to use.

  • If Pink: The system has self-reported a failure (moisture ingress). The vial must be quarantined and re-assayed via HPLC before use.

Workflow S1 1. Receive Bulk (Inspect Seal) S2 2. Transfer to Inert Glove Box S1->S2 S3 3. Aliquot into Amber Vials S2->S3 S4 4. Purge with Argon & Cap S3->S4 S5 5. Store at 2-8°C over Desiccant S4->S5

Step-by-step inert atmosphere aliquoting and storage workflow to prevent moisture and light exposure.

Quantitative Data: Stability & Storage Matrix

The following table summarizes the expected shelf-life and primary degradation risks based on various storage conditions.

Storage ConditionTemperatureAtmosphereSolventExpected Shelf-LifePrimary Degradation Risk
Optimal (Solid) 2-8°CArgon / N₂None> 12 MonthsNone
Sub-optimal (Solid) 25°CAmbient AirNone< 1 MonthSNAr Hydrolysis (Moisture)
Solution (Aqueous) 25°CAmbient AirH₂O< 2 HoursRapid SNAr Hydrolysis
Solution (Organic) -20°CAmbient AirDMSO< 24 HoursHydrolysis (Hygroscopic solvent)
Thermal Stress > 152°CAnyNoneMinutesThermal Decarboxylation[1]

References

  • Source: echemi.
  • Source: nih.
  • Source: bldpharm.
  • Source: nih.

Sources

Technical Support Center: Optimizing HPLC Separation of 4-Chloro-5-fluoronicotinic acid and its Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-5-fluoronicotinic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop robust, reproducible, and accurate methods for separating this active pharmaceutical ingredient (API) from its process-related impurities and degradation byproducts.

The unique chemical nature of 4-Chloro-5-fluoronicotinic acid—a halogenated, polar, acidic molecule—presents specific chromatographic challenges. This resource provides in-depth, cause-and-effect explanations and actionable protocols in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape issues when analyzing 4-Chloro-5-fluoronicotinic acid on a C18 column, and what causes them?

A1: The most frequently encountered peak shape problems are peak tailing and peak fronting .

  • Peak Tailing: This is observed as an asymmetrical peak where the latter half is broader than the front half.[1] For an acidic compound like 4-Chloro-5-fluoronicotinic acid, the primary cause is secondary ionic interactions between the analyte and the stationary phase.[2] Silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above ~3.5, these silanols can deprotonate to become negatively charged (Si-O⁻), which then strongly and non-ideally interact with acidic analytes, delaying their elution and causing tailing.[3][4]

  • Peak Fronting: This is the inverse of tailing, where the peak's front is sloped. The most common causes are column overloading or sample solvent incompatibility.[5] Injecting too much sample mass overwhelms the stationary phase's capacity, leading to premature elution of analyte molecules.[6][7] Alternatively, if the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase, the sample band will spread and elute improperly, causing a fronting peak.[8]

Q2: My 4-Chloro-5-fluoronicotinic acid peak has very little retention and elutes near the solvent front. Why is this happening?

A2: This is a common issue for polar molecules on traditional reversed-phase columns. 4-Chloro-5-fluoronicotinic acid is relatively polar due to its carboxylic acid and pyridine nitrogen functionalities. Reversed-phase chromatography separates compounds based primarily on hydrophobic interactions.[4] If the analyte is too polar, it has a weak affinity for the nonpolar C18 stationary phase and a strong affinity for the aqueous mobile phase, resulting in minimal retention. This is particularly problematic in highly aqueous mobile phases (e.g., >95% water), where some C18 phases can undergo "phase collapse" or "dewetting," further reducing retention and reproducibility.[9]

Q3: How do I choose the right column for analyzing this compound and its impurities?

A3: While a standard high-purity C18 column is a good starting point, the optimal choice depends on the specific separation challenge.

  • For General Purpose & Impurity Profiling: Start with a modern, high-purity, end-capped C18 column (Type B silica). These columns have minimal residual silanol activity, which reduces the risk of peak tailing for acidic compounds.[3]

  • For Increased Retention of Polar Analytes: If retention is insufficient on a standard C18, consider a polar-embedded or polar-endcapped phase. These columns have polar functional groups incorporated near the silica surface or at the end of the alkyl chains. This allows them to be used with highly aqueous mobile phases without phase collapse and can offer alternative selectivity for polar analytes.[10]

  • For Halogenated Compounds: Fluorinated stationary phases (e.g., F5 or PFP) can offer unique selectivity for halogenated compounds like 4-Chloro-5-fluoronicotinic acid and its byproducts through dipole-dipole and pi-pi interactions, which are different from the hydrophobic interactions on a C18 column.[11]

Troubleshooting & Optimization Guides

This section provides detailed, step-by-step protocols to resolve specific chromatographic problems.

Guide 1: Resolving Peak Tailing

Issue: The peak for 4-Chloro-5-fluoronicotinic acid shows significant tailing (Tailing Factor > 1.2).

Underlying Principle: Peak tailing for this acidic analyte is primarily caused by unwanted interactions with the silica backbone of the stationary phase. The goal is to suppress the ionization of both the surface silanols and the analyte's carboxylic acid group to promote a single, clean retention mechanism.

Troubleshooting Workflow:

G start Start: Peak Tailing Observed ph_check Is Mobile Phase pH < 3.0? start->ph_check adjust_ph Action: Lower pH to 2.5-2.8 using Formic or Phosphoric Acid. ph_check->adjust_ph No buffer_check Is an appropriate buffer used? ph_check->buffer_check Yes adjust_ph->buffer_check add_buffer Action: Add 10-20 mM Phosphate or Formate buffer. buffer_check->add_buffer No column_check Is the column a modern, high-purity, end-capped C18? buffer_check->column_check Yes add_buffer->column_check change_column Action: Switch to a high-purity C18 or a polar-embedded column. column_check->change_column No neutral_test Action: Inject a neutral compound (e.g., Toluene). Does it tail? column_check->neutral_test Yes solved Problem Resolved change_column->solved system_issue Problem is physical (dead volume, clogged frit). Inspect system. neutral_test->system_issue Yes neutral_test->solved No, chemical issue was resolved. system_issue->solved

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocol: Mobile Phase pH Optimization

  • Objective: To ensure both the analyte and residual silanols are in a single, protonated state.

  • Determine pKa: The reported pKa of 4-Chloro-5-fluoronicotinic acid is approximately 0.39.[12]

  • Select pH: To suppress ionization of the carboxylic acid, the mobile phase pH should be at least 2 units below the pKa.[13] However, given the extremely low pKa, a practical starting pH of 2.5 to 2.8 is recommended. This pH is low enough to keep the analyte fully protonated and also suppress the ionization of most surface silanols.[4]

  • Choose an Acid/Buffer:

    • Use 0.1% formic acid in both the aqueous (A) and organic (B) mobile phase components for good peak shape and MS compatibility.

    • For UV-only detection, a 10-20 mM potassium phosphate buffer, adjusted to pH 2.5 with phosphoric acid, provides excellent pH control and can improve peak symmetry.

  • Evaluate: Compare the chromatogram using the pH-adjusted mobile phase to the original. The tailing factor should be significantly reduced.

ParameterCondition 1 (Problematic)Condition 2 (Optimized)Rationale
Mobile Phase AWater0.1% Formic Acid in WaterLowers pH to suppress silanol and analyte ionization.[13]
Mobile Phase BAcetonitrile0.1% Acetonitrile in WaterMaintains consistent pH throughout the gradient.
Expected Tailing Factor> 1.5~1.0 - 1.2A value of 1.0 signifies a perfectly symmetrical peak.[1]
Guide 2: Improving Resolution Between the Main Peak and a Closely Eluting Impurity

Issue: An impurity peak is co-eluting or has poor resolution (Rs < 1.5) with the main 4-Chloro-5-fluoronicotinic acid peak.

Underlying Principle: Resolution is a function of column efficiency, selectivity, and retention. To improve it, one or more of these factors must be changed. Selectivity—the ability of the chromatographic system to distinguish between two analytes—is often the most powerful tool.

Method Development & Optimization Workflow:

G start Start: Poor Resolution (Rs < 1.5) gradient_check Is the gradient slope optimal? start->gradient_check flatten_gradient Action: Decrease gradient slope (e.g., from 1%/min to 0.5%/min) around the elution time of interest. gradient_check->flatten_gradient No organic_check Have you tried a different organic modifier? gradient_check->organic_check Yes flatten_gradient->organic_check switch_organic Action: Switch from Acetonitrile to Methanol (or vice-versa). organic_check->switch_organic No column_check Is an alternative column chemistry available? organic_check->column_check Yes switch_organic->column_check switch_column Action: Screen a Phenyl-Hexyl or Fluorinated (PFP) column. column_check->switch_column No solved Resolution Achieved (Rs > 1.5) column_check->solved Yes switch_column->solved

Caption: Workflow for improving chromatographic resolution.

Detailed Protocol: Modifying Selectivity

  • Objective: To alter the relative retention times of the API and the impurity.

  • Step 1: Flatten the Gradient: A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can improve the separation of closely eluting peaks.[14] If your initial gradient is 5-95% B in 10 minutes (slope of 9%/min), try a focused gradient around the elution time of your compounds, for example, 15-45% B in 15 minutes (slope of 2%/min).

  • Step 2: Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact differently with the analytes and stationary phase, often leading to significant changes in selectivity.[4] Simply replacing acetonitrile with methanol (and re-optimizing the gradient) can often resolve co-eluting peaks.

  • Step 3: Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry provides the most dramatic change in selectivity.[15] A phenyl-hexyl column can provide pi-pi interactions that may better differentiate the aromatic API from a non-aromatic impurity, or vice-versa.

ParameterMethod 1 (Initial)Method 2 (Alternative Selectivity)Rationale
ColumnC18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µmPhenyl columns introduce alternative retention mechanisms (pi-pi interactions).
Organic ModifierAcetonitrileMethanolMethanol is a protic solvent and can alter hydrogen bonding interactions compared to aprotic acetonitrile.[4]
Gradient5-95% B in 10 min20-70% B in 20 minA shallower gradient slope allows more time for separation to occur.[14]
Guide 3: Performing a Forced Degradation Study

Issue: You need to develop a stability-indicating method and identify potential degradation byproducts of 4-Chloro-5-fluoronicotinic acid.

Underlying Principle: Forced degradation (or stress testing) intentionally degrades the drug substance under more severe conditions than accelerated stability testing.[16] The goal is to generate the likely degradation products and demonstrate that the analytical method can separate them from the parent drug and from each other, proving the method is "stability-indicating" as required by regulatory bodies like the ICH.[17][18]

Protocol: Forced Degradation Sample Preparation

Objective: To achieve a target degradation of 5-20% of the parent API.[17]

  • Prepare Stock Solution: Prepare a stock solution of 4-Chloro-5-fluoronicotinic acid at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 1 mL of 0.1 M HCl before analysis.[19]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours, protected from light.

  • Thermal Degradation: Store the solid powder in an oven at 80 °C for 24 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The method is considered stability-indicating if all degradation peaks are baseline resolved from the main peak and each other.[20]

References

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Restek. (2014, March 27). Troubleshooting HPLC- Fronting Peaks. Retrieved from [Link]

  • Pharma Focus Asia. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • LCGC International. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • PMC. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). Monitoring Impurities Using a High Throughput Focused Gradient With the AllianceTM iS Bio System. Retrieved from [Link]

  • Wiley-VCH. (2019). Chapter 1 Aspects of Gradient Optimization. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Austin Publishing Group. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • SciTz. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Chromatography Online. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

Sources

Technical Support Center: Machine Learning for Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the application of machine learning (ML) to chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging, or looking to leverage, ML to accelerate reaction optimization. The transition from traditional, intuition-driven experimentation to a data-driven framework is powerful, but not without its challenges.

This resource is structured in a practical question-and-answer format to directly address the specific, real-world issues you may encounter. We will delve into the causality behind experimental and modeling choices, providing not just steps, but the scientific reasoning required to troubleshoot effectively and innovate confidently.

Section 1: Foundational Concepts & FAQs

This section addresses high-level questions that are crucial for planning and initiating an ML-driven optimization project.

Q1: What is the overall workflow for ML-guided reaction optimization?

Answer: The process is best described as a closed-loop or active learning cycle.[1][2][3] This iterative approach is designed to maximize learning and progress toward an optimal set of conditions with each experiment. The cycle consists of four key stages that are continuously repeated.

  • Design & Experiment: An initial set of experiments is designed and executed to generate a small, diverse dataset. This can be based on a traditional Design of Experiments (DoE) approach, such as Latin Hypercube Sampling, or on a chemist's expert knowledge.[4][5]

  • Model & Learn: The experimental data (inputs: reaction parameters; outputs: yield, selectivity, etc.) is used to train a machine learning model. This model learns the initial relationships between the conditions and the outcomes.

  • Predict & Suggest: The model, along with an "acquisition function," explores the entire parameter space in silico to identify the most informative experiment to run next.[5][6] This function strategically balances "exploitation" (running experiments in regions predicted to be high-yielding) and "exploration" (probing regions of high uncertainty to improve the model's knowledge).[4][5][7]

  • Validate & Augment: The suggested experiment is performed in the lab. The result is then added to the dataset, and the loop begins again from the "Model & Learn" stage. Each cycle refines the model's understanding of the reaction space.

This closed-loop process makes the optimization process highly data-efficient, often requiring significantly fewer experiments than traditional methods to identify optimal conditions.[4]

ML Reaction Optimization Workflow cluster_lab Wet Lab cluster_dry In Silico A 1. Design & Execute Initial Experiments B 2. Model & Learn (Train ML Model) A->B Initial Dataset D 4. Validate & Augment (Run Suggested Experiment) D->B New Data Point C 3. Predict & Suggest (Acquisition Function) B->C Trained Model C->D Next Experiment Parameters

A typical closed-loop workflow for ML-driven reaction optimization.

Section 2: Data Acquisition & Featurization - Troubleshooting Guide

The adage "garbage in, garbage out" is paramount in machine learning. The quality and representation of your data are the most critical factors for success.

Q2: I have very little data. How many experiments do I need to start with?

Answer: This is a common and critical question. Fortunately, modern ML strategies are designed for low-data scenarios.[8][9]

  • Active Learning Approach: You do not need a large initial dataset. Active learning strategies, particularly Bayesian optimization, are designed to work effectively in data-scarce environments.[9][10] Some software tools can begin suggesting improved conditions with as few as 5-10 initial data points.[8] The key is not the initial quantity, but the iterative addition of high-quality, informative data points suggested by the model.

  • Transfer Learning: If you have historical data from similar reactions (e.g., the same catalyst class used on different substrates), transfer learning can be a powerful tool.[1][10] A model pre-trained on a related "source" reaction can be fine-tuned for your new "target" reaction, significantly reducing the number of new experiments required.[10]

Q3: My model is performing poorly. Could the issue be how I'm representing my molecules and reagents?

Answer: Absolutely. This is one of the most frequent root causes of poor model performance. The process of converting chemical information into a numerical format that an algorithm can understand is called "featurization" or "representation."[11][12][13] An uninformative representation will prevent the model from learning the underlying chemistry.

Troubleshooting Steps:

  • Review Your Featurization Method: Are you using appropriate descriptors? Different methods capture different aspects of chemical information.[11][13]

  • Consider Computational Descriptors: If you are using simple categorical variables (e.g., "Solvent A," "Solvent B"), the model learns nothing about the properties of those solvents. Instead, represent them using physicochemical descriptors (e.g., dielectric constant, boiling point, dipole moment). For molecules, you can use calculated features like molecular weight, logP, or quantum chemical descriptors derived from Density Functional Theory (DFT).[6][14][15]

  • Use Established Fingerprints for Substrates: For reactants and ligands, molecular fingerprints (e.g., Morgan fingerprints, ECFP) are a robust and widely used method.[11][16] These convert molecular graphs into binary vectors that encode structural features.

Representation Method Description Pros Cons Best For
One-Hot Encoding (OHE) Assigns a binary vector to categorical variables (e.g.,[11] for Solvent A).Simple, easy to implement.Does not capture relationships between categories; can create very large feature spaces.[1]Initial experiments with a small number of distinct catalysts or solvents.
Physicochemical Descriptors Uses calculated or measured physical properties (e.g., temperature, concentration, dielectric constant).[6][14]Highly interpretable, encodes chemical intuition directly into the model.Requires sourcing or calculating these properties; may not capture all relevant information.Continuous variables (temperature, time) and representing solvents/reagents.
Molecular Fingerprints (e.g., ECFP) Algorithmic method to encode molecular structure into a binary vector.[11]Captures complex structural information without manual feature selection.Less directly interpretable ("black box" features).[16]Representing the structure of reactants, substrates, and ligands.
DFT/Quantum Descriptors Uses quantum chemical calculations to derive high-fidelity electronic properties.[6][14]Provides a physically meaningful and rich representation of molecules.[14]Computationally very expensive, can be a bottleneck in the workflow.[14]Situations where electronic effects are believed to be dominant in the reaction mechanism.
Q4: My dataset includes failed reactions (0% yield). How should I handle them?

Answer: Including failed reactions is not only acceptable, it is highly beneficial. Supervised learning models require counter-examples to learn effectively.[17] A dataset containing only high-yielding reactions can lead to a biased model that doesn't understand the boundaries of successful reaction space.[17]

Best Practices:

  • Ensure Accurate Data Entry: A 0% yield is valuable information. Distinguish between a true "no reaction" and an analytical failure where the yield could not be determined.

  • Treat as Part of the Distribution: For regression models (predicting yield), a value of 0 is a valid data point and should be included in the training set. It helps the model define the "cliffs" in the reaction landscape where performance drops off sharply.

  • Classification vs. Regression: If your primary goal is simply to find conditions that "work" versus "don't work," you could frame the problem as classification. However, for optimization, a regression model that predicts a continuous yield is generally more powerful.

Section 3: Model Selection & Training - Troubleshooting Guide

Choosing and training the right algorithm is the next critical step.

Q5: My model performs well on my training data but fails to predict new experiments. What's wrong?

Answer: This is a classic case of overfitting . The model has essentially "memorized" the noise and specific data points in your training set instead of learning the general underlying chemical principles. When it sees a new, unseen data point, it cannot generalize.

Troubleshooting Steps:

  • Increase Data Diversity: Overfitting is most common with small or non-diverse datasets. Use the active learning loop to acquire more data, especially in unexplored regions of the parameter space.

  • Use Cross-Validation: Do not judge your model's performance on the data it was trained on. Use k-fold cross-validation to get a more robust estimate of its performance on unseen data. In this technique, the data is split into 'k' subsets. The model is trained on k-1 subsets and tested on the remaining one, and this process is repeated k times.

  • Reduce Model Complexity: If you are using a very powerful model like a deep neural network on a small dataset, it is prone to overfitting.

    • For tree-based models (Random Forest, Gradient Boosting), limit the maximum depth of the trees.

    • For neural networks, reduce the number of layers or neurons.

  • Employ Regularization: Regularization techniques (like L1 or L2) add a penalty to the model for complexity, discouraging it from fitting the noise in the data and thus reducing overfitting.

Q6: Which ML model should I use? I'm overwhelmed by the options.

Answer: For many reaction optimization tasks, especially in the low-data regime, a few models have emerged as highly effective. You don't need to be a machine learning expert to get started.

  • Gaussian Processes (GPs): This is a very popular choice for Bayesian optimization.[18] GPs are well-suited for small datasets and have a key advantage: they provide not only a prediction but also an uncertainty estimate for that prediction.[6][18] This uncertainty is crucial for the acquisition function to balance exploration and exploitation.

  • Random Forests (RF): An ensemble method that builds multiple decision trees and merges their predictions. RFs are robust, handle different types of data well, and are less prone to overfitting than single decision trees.[19] They can also provide a measure of "feature importance," helping you understand which reaction parameters are most influential.[8]

  • Bayesian Neural Networks (BNNs): While more complex, BNNs can capture highly non-linear relationships in the data and, like GPs, can provide uncertainty estimates.

For most practitioners starting out, a Gaussian Process model within a Bayesian optimization framework is the most recommended and field-proven choice.[5][7][18]

Section 4: Prediction & Experimental Validation - Troubleshooting Guide

This is where the model's suggestions meet laboratory reality.

Q7: The model's predictions seem like a "black box." How can I trust it or gain chemical insight?

Answer: This is a critical barrier to adoption and a valid scientific concern.[20][21] While some complex models are inherently opaque, several techniques exist to interpret their predictions.[19][22][23]

Troubleshooting & Interpretation Strategies:

  • Use Inherently Interpretable Models: If interpretability is your primary goal, simpler models like linear regression or single decision trees can provide clear, understandable rules. However, they may sacrifice predictive accuracy.

  • Analyze Feature Importance: For models like Random Forests, you can directly extract feature importance scores.[8] This will rank your reaction parameters (e.g., temperature, catalyst loading, solvent choice) by how much they influence the model's predictions, often revealing non-intuitive relationships.

  • Employ Post-Hoc Explanation Frameworks: For any model, you can use techniques like SHAP (SHapley Additive exPlanations) .[19][22] SHAP is a game-theory-based approach that explains any individual prediction by showing the contribution of each feature to that prediction.[19] This allows you to ask "Why did the model predict a 95% yield for this specific set of conditions?" and receive a quantitative answer.

Model_Interpretability cluster_model ML Model cluster_input Input cluster_output Output cluster_explainer Interpretation Model Black Box Model (e.g., Neural Network, GP) Prediction Predicted Yield (e.g., 92%) Model->Prediction SHAP SHAP Analysis Model->SHAP Input Reaction Conditions (Temp, Conc, Catalyst) Input->Model Prediction->SHAP Explanation Feature Contributions - Temp: +15% - Catalyst: +5% - Conc: -3% SHAP->Explanation Explains Prediction

Sources

Validation & Comparative

Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Nicotinic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Nicotinic acid (niacin or Vitamin B3) is a fundamental biochemical building block and a well-established pharmacological agent used primarily for its lipid-lowering properties. The strategic introduction of a fluorine atom into the pyridine ring (yielding compounds like 5-fluoronicotinic acid or 6-fluoronicotinic acid) fundamentally alters the molecule's electronic distribution, lipophilicity, and steric profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of fluorinated nicotinic acids against their non-fluorinated counterparts. We will examine their divergent behaviors across mammalian receptor pharmacology and bacterial metabolic pathways, supported by self-validating experimental protocols.

Pharmacological Receptor Activation: GPR109A (HCA2)

Nicotinic acid is the endogenous-like, high-affinity agonist for the G-protein-coupled receptor GPR109A (also known as HCA2). Activation of this receptor mediates potent antilipolytic effects in adipocytes and, unfortunately, triggers cutaneous flushing via prostaglandin release from immune cells 1[1].

Fluorination of the nicotinic acid scaffold does not abrogate this interaction; rather, it maintains or even enhances binding affinity. In silico simulations and structural analyses demonstrate that fluorinated nicotinic acid (FNA) interacts with the GPR109A binding pocket in a highly analogous manner to non-fluorinated niacin 2[2]. Because of its enhanced lipophilicity and specific transport mechanisms (such as Monocarboxylate Transporter 1, MCT1), 18F-labeled FNA is actively utilized as a Positron Emission Tomography (PET) tracer to cross the blood-brain barrier for advanced glioblastoma imaging3[3].

GPR109A_Signaling Ligand Ligand (Niacin / FNA) Receptor GPR109A (HCA2) Receptor Ligand->Receptor Binds G_Protein Gi/Go Protein Activation Receptor->G_Protein Couples Effector Adenylate Cyclase Inhibition G_Protein->Effector Inhibits cAMP Decreased cAMP Levels Effector->cAMP Reduces Outcome Antilipolytic Effect & Immune Modulation cAMP->Outcome Triggers

GPR109A signaling cascade activated by niacin and fluorinated derivatives.

Protocol A: GPR109A Receptor Competitive Binding Assay

Rationale: To validate that fluorination preserves receptor binding, a competitive radioligand binding assay is utilized.

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably transfected with human GPR109A.

    • Causality: CHO cells lack endogenous GPR109A, ensuring that any radioactive signal is strictly specific to the introduced human receptor.

  • Tracer Incubation: Incubate 10 µg of membrane protein with 2 nM [3H]-niacin in assay buffer (50 mM HEPES, 5 mM MgCl2, pH 7.4).

  • Competitive Displacement: Add varying concentrations ( 10−10 to 10−4 M) of either non-fluorinated nicotinic acid or fluorinated nicotinic acid (e.g., 5-FNA).

  • Self-Validation (Controls): Include a non-specific binding control using 1 mM unlabeled niacin. This validates the system by differentiating true receptor binding from background lipid partitioning.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters. Wash with ice-cold buffer to remove unbound tracer, and quantify bound radioactivity via liquid scintillation counting to calculate IC50​ values.

Antimicrobial Activity and Metabolic Antagonism

While non-fluorinated nicotinic acid is an essential nutrient for bacterial NAD/NADP synthesis, fluorinated analogs like 5-fluoronicotinic acid (5-FNA) act as potent, lethal antimetabolites4[4]. 5-FNA is erroneously incorporated into the bacterial NAD biosynthetic pathway, forming fraudulent fluoro-NAD analogs that halt critical redox enzymes.

Experimental data shows that 5-FNA significantly inhibits the growth of Streptococcus sp., Escherichia coli, and Staphylococcus aureus[4]. Crucially, this biological activity is a competitive inhibition: the antibacterial effect of 5-FNA can be directly reversed by supplementing the environment with excess non-fluorinated nicotinic acid[4].

Quantitative Comparison of Antimicrobial Reversal
CompoundTarget OrganismInhibitory ConcentrationReversal AgentReversal Ratio (FNA : Niacin)
5-Fluoronicotinic Acid Streptococcus sp.0.05 µg/mLNicotinic Acid1 : 4
5-Fluoronicotinamide Streptococcus sp.0.5 µg/mLNicotinic Acid1 : 2
5-Fluoronicotinic Acid E. coli>10 µg/mLNicotinic Acid100 : 1
5-Fluoronicotinic Acid Mice (S. pyogenes)83 mg/kg (Sub-Q)Nicotinic Acid10 : 1 (200mg/kg : 20mg/kg)

(Data synthesized from Streightoff, 1963)[4]

Protocol B: Bacterial Inhibition and Competitive Reversal Assay

Rationale: To demonstrate the antimetabolite mechanism of 5-FNA, we must prove that its toxicity is specifically rescued by the native metabolite (nicotinic acid).

  • Inoculum Preparation: Grow Streptococcus sp. in a chemically defined, nicotinic acid-free basal medium to an OD600​ of 0.1.

    • Causality: Using a strictly defined medium prevents exogenous vitamins found in complex broths (like yeast extract) from prematurely reversing the inhibition.

  • Treatment Application: Aliquot the culture into a 96-well plate. Add 5-FNA at a final concentration of 0.05 µg/mL to the test wells.

  • Reversal Titration: To a subset of the 5-FNA treated wells, add non-fluorinated nicotinic acid in a titration series (0.01 µg/mL to 0.5 µg/mL).

  • Self-Validation (Controls):

    • Positive Growth Control: Basal medium + Nicotinic acid (no 5-FNA).

    • Negative Growth Control: Basal medium only. This validates the organism's absolute dependence on the vitamin, proving the baseline system works.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Measure OD600​ and plot the growth recovery curve to determine the exact stoichiometric reversal ratio.

Experimental_Workflow Start Prepare Defined Medium (Nicotinic Acid-Free) Inoculate Inoculate Bacteria (e.g., Streptococcus sp.) Start->Inoculate Split Divide into Cohorts Inoculate->Split Control Control Cohort (Add Niacin Only) Split->Control Test Test Cohort (Add 5-FNA) Split->Test Reversal Reversal Cohort (Add 5-FNA + Niacin) Split->Reversal Incubate Incubate 24h at 37°C Control->Incubate Test->Incubate Reversal->Incubate Analyze Measure OD600 & Calculate Reversal Ratio Incubate->Analyze

Self-validating workflow for the bacterial competitive reversal assay.

Conclusion

The fluorination of nicotinic acid represents a classic bioisosteric replacement that yields profound pharmacological divergence. While fluorinated derivatives maintain (and sometimes enhance) binding at mammalian GPCRs like GPR109A—making them invaluable for PET imaging and lipid-lowering drug design—they act as lethal, competitive antimetabolites in bacterial systems. Understanding these dualistic properties allows researchers to exploit fluorinated nicotinic acids for both advanced diagnostics and antimicrobial development.

References

  • Utilizing Monocarboxylate Transporter 1-Mediated Blood–Brain Barrier Penetration for Glioblastoma Positron Emission Tomography Imaging with 6-[18F]Fluoronicotinic Acid Source: ACS Molecular Pharmaceutics URL
  • Source: Journal of Bacteriology (NIH)
  • GPR109A (PUMA-G/HM74A)
  • Structural insights into the human niacin receptor HCA2-Gi signalling complex Source: ResearchGate URL

Sources

A Comparative Guide to the Biological Efficacy of 4-Chloro-5-fluoronicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine nucleus, a core component of nicotinic acid (Vitamin B3), stands as a privileged scaffold in the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects.[1] This guide provides an in-depth comparative analysis of the biological efficacy of a specific and promising class of these derivatives: analogs of 4-Chloro-5-fluoronicotinic acid.

The strategic placement of halogen atoms, such as chlorine and fluorine, on aromatic rings can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. These substitutions can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. This guide will delve into the structure-activity relationships (SAR) of 4-Chloro-5-fluoronicotinic acid analogs, with a particular focus on their anticancer potential as inhibitors of key signaling pathways, and will also explore their antimicrobial activities. We will present available experimental data, detail the methodologies for their synthesis and biological evaluation, and provide a forward-looking perspective on their therapeutic potential.

I. Anticancer Efficacy: Targeting Key Kinases in Tumor Progression

A significant body of research on nicotinic acid derivatives has centered on their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2] A prime target in this context is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3]

Mechanism of Action: VEGFR-2 Inhibition

Nicotinamide-based compounds have been designed to act as VEGFR-2 inhibitors by targeting the ATP-binding site of the kinase domain.[3] The pyridine ring of the nicotinic acid scaffold serves as a "hinge-binding" motif, forming crucial hydrogen bonds with the amino acid residues in the hinge region of the enzyme.[4] Modifications to the rest of the molecule, including the introduction of halogen atoms, are aimed at optimizing interactions with other parts of the binding pocket to enhance potency and selectivity.[4]

The general binding hypothesis for nicotinamide-based VEGFR-2 inhibitors involves four key pharmacophoric features:

  • A hinge-binding heteroaromatic core (the pyridine ring).

  • A linker or "spacer" moiety.

  • A hydrogen-bond-forming group that interacts with the DFG motif of the enzyme.

  • A hydrophobic tail that occupies an allosteric pocket.[4]

Signaling Pathway of VEGFR-2 and its Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Signaling Activates Proliferation Cell Proliferation, Migration, Survival Signaling->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Analog 4-Chloro-5-fluoronicotinic Acid Analog Analog->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a 4-Chloro-5-fluoronicotinic acid analog.

Comparative In Vitro Cytotoxicity

While specific data for a wide range of 4-Chloro-5-fluoronicotinic acid analogs is still emerging, studies on related nicotinamide derivatives provide a strong basis for comparison. The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[5]

The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for comparing the potency of different compounds.

Table 1: Comparative Cytotoxicity (IC50, µM) of Nicotinamide Derivatives Against Human Cancer Cell Lines

Compound/AnalogHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)Reference Drug (Sorafenib) IC50 (µM)
Nicotinamide Derivative 6 9.3 ± 0.027.8 ± 0.025-HCT-116: 9.30; HepG2: 7.40
Nicotinamide Derivative 8 5.47.1-HCT-116: 9.30; HepG2: 7.40
Nicotinamide-Thiadiazol Hybrid 7a --7.09 ± 0.5MCF-7: Not specified
Nicotinic Acid Derivative 5c HCT-15: 0.098--HCT-15: 0.088

Data sourced from multiple studies for comparative purposes.[3][6][7][8]

These data indicate that structural modifications to the nicotinamide scaffold can lead to potent anticancer activity, in some cases comparable to the established drug Sorafenib. The introduction of chloro and fluoro groups in the 4 and 5 positions of the nicotinic acid ring is hypothesized to enhance these activities through favorable interactions within the VEGFR-2 binding pocket.

II. Antimicrobial Potential of Halogenated Nicotinic Acid Analogs

Beyond their anticancer properties, nicotinic acid derivatives have also been investigated for their antimicrobial activity.[9] The presence of halogen atoms on the pyridine ring can enhance the antimicrobial potency of these compounds.

While specific studies on 4-Chloro-5-fluoronicotinic acid analogs are limited, research on other halogenated nicotinic acid derivatives demonstrates their potential to inhibit the growth of various pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential metabolic pathways in microorganisms.[10]

Table 2: Antimicrobial Activity of Nicotinamide Derivatives

CompoundTarget MicroorganismMIC (mM)
NC 3 P. aeruginosa0.016
NC 3 K. pneumoniae0.016
NC 5 Gram-positive bacteria0.03

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[9]

The data suggests that nicotinamide derivatives can be effective against both Gram-positive and Gram-negative bacteria. The specific substitution patterns on the nicotinic acid core are crucial for determining the spectrum and potency of antimicrobial activity.

III. Experimental Methodologies

The synthesis and biological evaluation of 4-Chloro-5-fluoronicotinic acid analogs follow established protocols in medicinal chemistry.

Synthesis of 4-Chloro-5-fluoronicotinic Acid Amide Analogs

A common synthetic route to amide derivatives of 4-Chloro-5-fluoronicotinic acid involves a two-step process:

  • Activation of the Carboxylic Acid: 4-Chloro-5-fluoronicotinic acid is first converted to its more reactive acyl chloride derivative. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[11]

  • Amide Bond Formation: The resulting 4-Chloro-5-fluoronicotinoyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct and yield the desired amide analog.[11]

General Synthesis Workflow

Synthesis_Workflow Start 4-Chloro-5-fluoronicotinic Acid AcylChloride 4-Chloro-5-fluoronicotinoyl Chloride Start->AcylChloride + SOCl₂ or (COCl)₂ Amide Target Amide Analog AcylChloride->Amide + Amine, Base Amine Primary or Secondary Amine

Caption: A generalized workflow for the synthesis of 4-Chloro-5-fluoronicotinic acid amide analogs.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compounds (4-Chloro-5-fluoronicotinic acid analogs) and incubated for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, a solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: The formazan crystals are then solubilized by adding a suitable solvent, such as DMSO or a solution of SDS in HCl.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the VEGFR-2 enzyme is determined using a kinase assay kit.

General Procedure:

  • The assay is typically performed in a 96-well plate format.

  • The VEGFR-2 enzyme, a substrate peptide, and ATP are incubated with varying concentrations of the test compounds.

  • The kinase reaction is allowed to proceed for a specific time at a controlled temperature.

  • The amount of phosphorylated substrate is then quantified, often using a luminescence-based detection method.

  • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the compound concentration.[6]

IV. Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of 4-Chloro-5-fluoronicotinic acid analogs is intricately linked to their chemical structure. While a comprehensive SAR study for this specific class of compounds is yet to be fully elucidated, several key principles can be inferred from related structures:

  • The Pyridine Core: The nitrogen atom of the pyridine ring is crucial for hinge-binding in kinase inhibition.

  • Halogen Substituents: The electron-withdrawing nature of the chloro and fluoro groups at positions 4 and 5 can significantly alter the electronic properties of the pyridine ring, potentially influencing binding affinity and metabolic stability.

  • Amide Substituents: The nature of the substituent on the amide nitrogen plays a critical role in defining the interaction with the hydrophobic regions of the target protein's binding site. Aromatic and heterocyclic moieties are commonly employed to optimize these interactions.

The field of 4-Chloro-5-fluoronicotinic acid analogs represents a promising area for the discovery of new therapeutic agents. Future research should focus on:

  • Synthesis and screening of a diverse library of analogs to establish a comprehensive SAR.

  • In-depth mechanistic studies to identify the specific molecular targets and pathways affected by these compounds.

  • In vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety of the most promising candidates.

By systematically exploring the chemical space around the 4-Chloro-5-fluoronicotinic acid scaffold, researchers can unlock its full potential in the development of next-generation therapies for cancer and infectious diseases.

V. References

  • Stevanović, M., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceutics, 16(8), 1084.

  • El-Gamal, M. I., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4065.

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2167-2186.

  • Yousef, R. I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203.

  • El-Sayed, N. N. E., et al. (2025). New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. RSC Medicinal Chemistry.

  • Fania, L., et al. (2021). Nicotinamide inhibits melanoma in vitro and in vivo. Journal of Experimental & Clinical Cancer Research, 40(1), 224.

  • Piacente, F., et al. (2017). Nicotinic acid: A case for a vitamin that moonlights for cancer? Cell Cycle, 16(1), 15-20.

  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-94.

  • Jain, S., & Sharma, P. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Organic Chemistry, 24(17), 1989-2007.

  • Hussain, S., et al. (2023). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry, 16(11), 105243.

  • Chini, C. C. S., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(18), 10009.

  • Ali, M. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250.

  • Utreja, D., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science Publishers.

  • BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Assays of Spiro-Pyridine Derivatives.

  • Kadi, A. A., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 59-79.

  • Wube, A. A., et al. (2020). In Vitro Enzymatic Activity of Simplified Analogues 4a−h, 5, and 6 on Pf GSK3 and Pf PK6. ACS Omega, 5(3), 1569-1578.

  • Gazvoda, M., et al. (2018). Palladium(II)-Stabilized Pyridine-2-Diazotates: Synthesis, Structural Characterization, and Cytotoxicity Studies. Inorganic Chemistry, 57(4), 2185-2194.

  • Streightoff, F. (1963). INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID. Journal of Bacteriology, 85(1), 42-48.

  • Schwartz, J. L., et al. (1981). In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol. Antimicrobial Agents and Chemotherapy, 20(4), 551-554.

  • Singh, P., et al. (2026). Development of new N-(4-((7-chloro-5-methylpyrrolo[2,1-f][6][7][9]triazin-4-yl)oxy)-3-fluorophenyl)benzenesulfonamide analogues: Exploring anticancer potential via MerTK inhibition. ResearchGate.

  • Kumar, K. S., et al. (2015). Design, Synthesis, Characterization and Cancer Cell Growth-Inhibitory Properties of Novel Derivatives of 2-(4-Fluoro-phenyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl) Pyridine. Journal of Pharmaceutical Research International, 7(5), 329-339.

  • Cushman, M., et al. (2021). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 64(22), 16648-16668.

  • Hanzlik, R. P. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. CRC Press.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride.

  • Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6099.

  • Wu, Y. (2008). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.

  • Chawla, P., et al. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21, 2133-2141.

  • Sonawane, S. K., & Kalyane, N. V. (2014). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry, 30(4), 1963-1967.

  • Johnson, K. A., et al. (2025). Structure-based discovery of highly bioavailable, covalent, broad-spectrum coronavirus-MPro inhibitors with potent in vivo effic. bioRxiv.

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4059.

  • Li, Y., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 968104.

  • De Giani, A. S., et al. (2025). The antimycotic 5-fluorocytosine is a virulence inhibitor of uropathogenic Escherichia coli and eradicates biofilm-embedded bacteria synergizing with β-lactams. mBio, e03223-24.

  • Iu, L., et al. (2024). Green Chemistry. BORIS Portal.

  • Patil, P., et al. (2022). Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. Organic Chemistry: Current Research.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chloro-5-fluoronicotinic acid. As a halogenated pyridine derivative, this compound requires specific waste management procedures to ensure laboratory safety and environmental compliance. Adherence to these protocols is critical for all researchers, scientists, and drug development professionals.

Core Principle: Hazard-Based Waste Segregation

The fundamental principle governing the disposal of 4-Chloro-5-fluoronicotinic acid is its classification as a halogenated organic compound .[1][2][3] Halogens (in this case, chlorine and fluorine) necessitate specific treatment methods during waste processing, such as high-temperature incineration, to prevent the formation of toxic byproducts and environmental contamination.[4] For this reason, halogenated waste streams must be rigorously segregated from non-halogenated streams; co-mingling results in the entire volume being treated as the more hazardous (and costly) halogenated waste.[4][5]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound, a thorough risk assessment is mandatory.

2.1 Known Hazards Based on safety data for the compound and its structural analogs, 4-Chloro-5-fluoronicotinic acid presents the following primary hazards:

  • Skin Irritation: Causes skin irritation upon contact.[6][7]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[6][7][8][9][10]

  • Respiratory Irritation: May cause respiratory irritation if the solid dust is inhaled.[7]

  • Toxicity: May be harmful if swallowed or inhaled.[6][11]

2.2 Required Personal Protective Equipment (PPE) The following PPE is required at all times when handling 4-Chloro-5-fluoronicotinic acid, including during disposal procedures:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield if there is a splash risk.[6][9]To prevent contact with the solid or solutions, which can cause serious eye irritation.[8][10]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Inspect for tears or holes before each use.To prevent skin contact and irritation.[6]
Body Protection A standard laboratory coat. Ensure it is fully buttoned. Wear appropriate protective clothing.[6][9]To protect skin and personal clothing from contamination.
Respiratory Not typically required if handled in a well-ventilated area or fume hood. Use a NIOSH-approved respirator if dust is generated.To prevent inhalation of airborne particles, which can cause respiratory tract irritation.[7][11]
Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and managing waste 4-Chloro-5-fluoronicotinic acid and materials contaminated with it.

3.1 Step 1: Designate a Halogenated Organic Waste Container

  • Action: Select a chemically compatible container, typically glass or high-density polyethylene (HDPE), equipped with a secure screw-top cap.[5][12]

  • Causality: Using an incompatible container can lead to degradation, leaks, and dangerous reactions. A secure cap is essential to prevent the release of vapors and to avoid spills.[13]

3.2 Step 2: Accurate and Comprehensive Labeling

  • Action: Immediately upon designation, affix a hazardous waste label to the container. The label must include:

    • The words "HAZARDOUS WASTE ".[13]

    • The full chemical name: "4-Chloro-5-fluoronicotinic acid ".

    • The specific classification: "Halogenated Organic Waste ".[1]

    • An accumulation start date.

    • A list of all constituents and their approximate percentages if it is a solution.

  • Causality: Proper labeling is a regulatory requirement and is critical for the safety of all lab personnel and waste handlers. It ensures the waste is managed correctly at every stage, from the lab bench to the final disposal facility.[13]

3.3 Step 3: Waste Accumulation

  • Action: Carefully transfer waste 4-Chloro-5-fluoronicotinic acid (solid or in solution) into the designated container using a funnel or other appropriate transfer device.

  • Critical "Do Nots":

    • DO NOT mix with non-halogenated organic waste.[4][5]

    • DO NOT mix with incompatible materials such as strong oxidizing agents or strong bases.[9]

    • DO NOT overfill the container. Leave at least 1-2 inches of headspace to allow for vapor expansion.[5]

  • Causality: Segregation prevents unnecessary and costly treatment of non-halogenated waste. Avoiding incompatibles prevents dangerous chemical reactions within the waste container. Headspace is a critical safety measure to prevent container pressurization and potential rupture due to temperature changes.

3.4 Step 4: Secure Storage in a Satellite Accumulation Area (SAA)

  • Action: Keep the waste container tightly sealed at all times except when adding waste.[12][13] Store the container in a designated hazardous waste storage area within the lab, such as a secondary containment bin in a ventilated cabinet.[5]

  • Causality: Continuous sealing minimizes the release of potentially harmful vapors into the laboratory environment.[1] Secondary containment ensures that any potential leaks from the primary container are captured, preventing a wider spill.

3.5 Step 5: Disposal of Contaminated Materials and Empty Containers

  • Contaminated Debris: Any materials (e.g., gloves, weigh paper, paper towels used for cleanup) with visible contamination of 4-Chloro-5-fluoronicotinic acid must be disposed of as solid halogenated organic waste.[5] Bag this debris and label it accordingly.

  • Empty Containers: A container that held the pure chemical is not considered empty until it is thoroughly rinsed. The first rinse must be collected and disposed of as liquid halogenated hazardous waste.[14] After a triple rinse and air drying, the container's label must be fully defaced or removed before it can be discarded as regular trash or recycled.[14]

3.6 Step 6: Arranging for Final Disposal

  • Action: Once the waste container is full, or if it has been in storage for a designated period (typically 6-12 months, check institutional policy), arrange for pickup through your institution's Environmental Health & Safety (EHS) department.

  • Causality: The final disposal must be carried out by a licensed and approved hazardous waste disposal plant.[6][8] EHS is the required intermediary to ensure regulatory compliance from the laboratory to the treatment facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-5-fluoronicotinic acid waste.

G Workflow for 4-Chloro-5-fluoronicotinic Acid Disposal cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal A Waste Generated (Solid, Liquid, or Contaminated Debris) B Is it a Halogenated Organic Compound? A->B C YES: Designate a 'Halogenated Organic Waste' container B->C Contains F, Cl, Br, or I D NO: Follow procedure for non-halogenated waste B->D No Halogens E Properly Label Container (Name, Hazard, Date) C->E F Add waste to container (Leave headspace) E->F G Is container full? F->G H Store securely in SAA (Capped, in secondary containment) G->H No I YES: Complete EHS Waste Pickup Request G->I Yes H->F Continue adding waste J EHS Collects Waste for Certified Disposal I->J

Caption: Decision workflow for handling and disposing of chemical waste.

Emergency Spill Procedures

In the event of a spill:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For a large spill, evacuate the immediate area.

  • Don PPE: Before cleanup, don the appropriate PPE as listed in the table above.

  • Containment: Cover the spill with a chemical absorbent material suitable for organic compounds.

  • Collection: Carefully collect the absorbent material and any contaminated debris. Place it all into a designated, labeled bag or container for "Halogenated Organic Waste".[5]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

References

  • Hazardous Waste Guide . UTIA Safety Office. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . University of Wisconsin-Milwaukee. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

  • Forever Pesticides: A Growing Source of PFAS Contamination in the Environment . National Center for Biotechnology Information (PMC). [Link]

  • Forever chemicals' toxic cousin: MCCPs detected in U. S. air for first time . ScienceDaily. [Link]

  • 4-Chloro-5-fluoropyrimidine . PubChem, National Center for Biotechnology Information. [Link]

  • 2-Chloro-5-fluoronicotinic acid . PubChem, National Center for Biotechnology Information. [Link]

Sources

Personal protective equipment for handling 4-Chloro-5-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling halogenated building blocks like 4-Chloro-5-fluoronicotinic acid requires more than a cursory glance at a Safety Data Sheet (SDS). In drug discovery and agrochemical development, this compound is highly valued for its ability to introduce specific stereoelectronic effects into target molecules. However, the very features that make it synthetically useful—the electron-withdrawing halogens and the acidic carboxyl group—also dictate its hazardous nature.

This guide provides a self-validating, mechanistic approach to handling, personal protective equipment (PPE), and disposal for 4-Chloro-5-fluoronicotinic acid, ensuring absolute safety and compliance in your laboratory operations.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the physicochemical causality behind the compound's behavior.

The presence of highly electronegative fluorine and chlorine atoms on the pyridine ring strongly withdraws electron density. This stabilizes the conjugate base of the carboxylic acid, drastically lowering its pKa (predicted at ~0.39)[1]. Consequently, this compound is a relatively strong organic acid. When airborne dust contacts the moisture of the respiratory tract, eyes, or skin, it rapidly dissociates, causing immediate protonation of biological nucleophiles and severe tissue irritation (GHS Hazards H315, H319, H335)[2][3]. Furthermore, the halogens increase the molecule's lipophilicity (XLogP3: 1.57), allowing it to penetrate standard porous materials and the stratum corneum more aggressively than non-halogenated analogs[1].

Table 1: Physicochemical & Hazard Profile

Property / SpecificationDataOperational Implication
CAS Number 860296-20-4[4]Essential for exact waste manifesting.
Molecular Weight 175.54 g/mol [4]Used for stoichiometric and spill-scale calculations.
Physical State Solid / Powder (MP: ~152 °C decomp)[4]High risk of aerosolization and inhalation during weighing.
Predicted pKa 0.39 ± 0.25[1]Highly acidic; requires basic neutralization during spills.
GHS Hazard Codes H315, H319, H335[2][3]Mandates strict mucosal and dermal barrier protection.

Personal Protective Equipment (PPE) Matrix

Because of the compound's acidity and lipophilicity, standard latex gloves are insufficient; they degrade rapidly upon exposure to halogenated organics. The following PPE matrix is engineered to provide a robust, chemically inert barrier.

Table 2: Required PPE Specifications

PPE CategorySpecificationMechanistic Justification & Replacement Trigger
Hand Protection Nitrile Rubber (Min 0.11 mm for splash; 0.4 mm for bulk handling)Nitrile provides superior resistance to halogenated acids. Trigger: Replace immediately upon visible contamination or micro-tears.
Eye Protection ANSI Z87.1 / EN166 Safety Goggles with side shieldsProtects against highly irritating acidic dust. Trigger: Replace if scratched or chemically etched.
Body Protection Flame-retardant lab coat (Nomex or 100% Cotton)Prevents dermal exposure to settled dust. Trigger: Launder or replace upon visible dust accumulation.
Respiratory N95 or P100 particulate respiratorRequired only if handling outside a certified fume hood. Filters acidic particulates[3].

Operational Handling Protocol

Every operational step must be a self-validating system. The following protocol ensures that the handling of 4-Chloro-5-fluoronicotinic acid is contained, executed safely, and verified for cleanliness.

Step-by-Step Methodology: Dispensing and Reaction Setup

  • Pre-Operation Verification: Verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong bases and oxidizing agents, which could trigger an uncontrolled exothermic neutralization.

  • PPE Donning: Inspect and don nitrile gloves, safety goggles, and a fitted lab coat.

  • Dispensing: Using an anti-static weighing spatula, weigh the compound directly inside the fume hood. Causality: Static charge can cause the fine, highly acidic powder to aerosolize, increasing inhalation risk.

  • Transfer & Sealing: Transfer the solid into the reaction vessel and immediately seal it. If utilizing a solvent (e.g., DMF, DMSO), add it slowly to manage any heat of dissolution.

  • Decontamination & Validation (Self-Validating Step): Wipe down the balance and spatulas with a damp paper towel moistened with a 1% sodium bicarbonate ( NaHCO3​ ) solution, followed by an isopropanol wipe. Validation: Swipe the cleaned balance area with a wet pH indicator strip. A pH reading of 6–7 validates the complete removal of the acidic residue.

HandlingWorkflow Start Pre-Operation Risk Assessment PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Dispensing (Anti-static tools) Hood->Weigh React Execute Reaction (Closed System) Weigh->React Clean Decontaminate & Validate pH React->Clean

Caption: Standard operating procedure for handling 4-Chloro-5-fluoronicotinic acid.

Emergency Spill Response Plan

In the event of a spill, the primary objective is to prevent airborne dust generation and neutralize the low-pKa acid before collection.

Step-by-Step Methodology: Spill Containment and Neutralization

  • Evacuation & Assessment: Immediately halt work. Assess if the spill is minor (<50g, localized inside the hood) or major (>50g, dispersed outside the hood). For major spills, evacuate the lab and contact Environmental Health and Safety (EHS).

  • Containment: For minor spills, do not sweep the dry powder. Sweeping generates airborne acidic dust that can bypass standard ventilation.

  • Neutralization & Absorption: Carefully cover the spill with an inert, slightly basic absorbent (e.g., a mixture of sodium carbonate and sand). Causality: The sodium carbonate safely neutralizes the acid, preventing it from reacting with ambient moisture or the collection tools.

  • Collection: Use a non-sparking plastic scoop to collect the neutralized mixture. Place it into a compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination & Validation (Self-Validating Step): Wash the affected area with a 1% sodium carbonate ( Na2​CO3​ ) solution, followed by a distilled water rinse. Validation: Test the surface with pH paper. If the pH is <7, repeat the wash. This ensures no residual acid remains to degrade stainless steel surfaces or harm the next operator.

SpillResponse Spill Spill Detected Assess Assess Scale (<50g or >50g) Spill->Assess Minor Minor Spill (<50g) Proceed with Cleanup Assess->Minor <50g Major Major Spill (>50g) Evacuate & Call EHS Assess->Major >50g Absorb Neutralize with Na2CO3 & Absorb Minor->Absorb Collect Collect in Halogenated Waste Absorb->Collect Validate Wash Area & Validate pH > 7 Collect->Validate

Caption: Emergency spill response logic for halogenated acidic solids.

Waste Disposal Plan

Disposal of 4-Chloro-5-fluoronicotinic acid must strictly adhere to regulations governing Halogenated Organic Compounds (HOCs) .

Under EPA regulations (such as 40 CFR Part 268), the land disposal of halogenated organic wastes is heavily restricted[5].

  • Segregation: Never mix halogenated organic acid waste with non-halogenated solvents or heavy metal waste streams. Segregate into a dedicated, clearly labeled HDPE carboy marked "Hazardous Waste: Halogenated Organic Acid."

  • Destruction Mechanism: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~450 kJ/mol). Standard disposal risks environmental persistence. Therefore, this waste must be manifested for high-temperature incineration (>1000°C). Incineration ensures complete mineralization of the molecule into hydrogen fluoride (HF), hydrogen chloride (HCl), CO2​ , and H2​O , where the acidic gases are subsequently neutralized by industrial scrubbers in the exhaust stream.

References

  • Science.gov / Environmental Protection Agency (EPA). 40 CFR Appendix III to Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.